molecular formula C7H5BrN4 B13660433 8-Bromopyrido[4,3-d]pyrimidin-4-amine

8-Bromopyrido[4,3-d]pyrimidin-4-amine

カタログ番号: B13660433
分子量: 225.05 g/mol
InChIキー: JNJQHUFLNZSZFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8-Bromopyrido[4,3-d]pyrimidin-4-amine (CID 124220379) is an aromatic heterocyclic organic compound with the molecular formula C7H5BrN4 . As a fused pyrimidine derivative, it serves as a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. The presence of both an amine group and a bromine atom on the pyridopyrimidine core makes it a suitable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution. While specific biological data for this compound is not widely published, compounds based on the pyrimidin-4-amine structure are frequently investigated for their potential as therapeutic agents . In particular, closely related pyrrolo[3,2-d]pyrimidin-4-amine analogs have demonstrated significant activity as antitumor agents, functioning by inhibiting pro-angiogenic receptor tyrosine kinases (RTKs) like VEGFR-2 and PDGFR-β, or by promoting microtubule depolymerization . The bromine substituent at the 8-position is a key synthetic handle, allowing researchers to elaborate the core structure to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

特性

分子式

C7H5BrN4

分子量

225.05 g/mol

IUPAC名

8-bromopyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5BrN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12)

InChIキー

JNJQHUFLNZSZFQ-UHFFFAOYSA-N

正規SMILES

C1=C2C(=C(C=N1)Br)N=CN=C2N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold and the Significance of the 8-Bromo-4-oxo Analogue

The pyrido[4,3-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This fused ring system, an isomer of purine, provides a versatile template for the design of kinase inhibitors, anticancer agents, and other therapeutics. While the initially sought-after 8-Bromopyrido[4,3-d]pyrimidin-4-amine is not a readily documented or commercially available compound, its close analogue, 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one, serves as a valuable and accessible starting point for chemical exploration.

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic considerations for 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one. Furthermore, it will delve into the potential synthetic routes to convert this pyridopyrimidinone into the corresponding 4-amino derivative, thereby addressing the interest in the broader chemical space around this scaffold. The insights provided herein are intended to empower researchers in their efforts to design and synthesize novel pyridopyrimidine-based compounds for drug discovery and development.

Chemical Structure and Properties of 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physicochemical properties.

Chemical Structure

The chemical structure of 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one is depicted below. The molecule consists of a fused pyridine and pyrimidine ring system. A bromine atom is substituted at the 8-position of the pyridine ring, and a carbonyl group is present at the 4-position of the pyrimidine ring, which exists in its lactam tautomeric form.

Caption: Chemical structure of 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one.

Physicochemical Properties

A summary of the key physicochemical properties of 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one is presented in the table below. This data is crucial for designing reaction conditions, purification protocols, and for understanding the compound's potential pharmacokinetic profile.

PropertyValueSource
CAS Number 1256353-15-7[1]
Molecular Formula C₇H₄BrN₃O[1]
Molecular Weight 226.03 g/mol [1]
Appearance Solid (predicted)-
Predicted XLogP3 0.3[2]
Predicted Boiling Point 369.2 ± 52.0 °C at 760 mmHg-
Predicted Density 1.95±0.1 g/cm³-

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis of 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one

While 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one is commercially available from several suppliers, understanding its synthesis is vital for researchers who may need to produce it in-house or create analogues.[1] The synthesis of the pyrido[4,3-d]pyrimidin-4(3H)-one core generally starts from substituted pyridine precursors.

A plausible synthetic approach involves the cyclization of a suitably substituted 4-aminonicotinic acid derivative. The introduction of the bromine atom at the 8-position can be achieved through electrophilic bromination of an activated pyridine ring.

Conceptual Synthetic Workflow

G A 4-Aminonicotinic Acid Derivative B Bromination A->B Electrophilic Bromination C Cyclization with Formamide or equivalent B->C Ring Formation D 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one C->D

Caption: Conceptual workflow for the synthesis of 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one.

Detailed Protocol Considerations:

  • Starting Material Selection: The synthesis would likely commence with a commercially available 4-aminonicotinic acid or its ester.

  • Bromination: The pyridine ring in 4-aminonicotinic acid is activated towards electrophilic substitution. Bromination can be achieved using various reagents such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent.[3] The regioselectivity of the bromination will be directed by the existing amino and carboxyl groups.

  • Cyclization: The resulting bromo-substituted 4-aminonicotinic acid derivative can then be cyclized to form the pyrimidinone ring. A common method for this transformation is heating with formamide or a similar one-carbon synthon.

Chemical Reactivity and Conversion to 8-Bromopyrido[4,3-d]pyrimidin-4-amine

The presence of the bromo substituent and the lactam functionality in 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one opens up avenues for a variety of chemical transformations, most notably the conversion to the desired 4-amino derivative.

Conversion of the Lactam to an Amine

The transformation of the 4-oxo group to a 4-amino group is a key step. This is typically achieved via a two-step process involving chlorination followed by amination.

Step 1: Chlorination

The lactam can be converted to a more reactive 4-chloro intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction transforms the carbonyl group into a good leaving group for subsequent nucleophilic aromatic substitution.

Step 2: Amination

The resulting 4-chloropyridopyrimidine can then be subjected to amination. This can be achieved by reacting the intermediate with a source of ammonia, such as ammonium hydroxide or a protected ammonia equivalent, often at elevated temperatures. The reactivity of halopyrimidines towards aminolysis is well-documented.[4]

Proposed Synthetic Workflow for Amination

G A 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one B Chlorination (e.g., POCl₃) A->B C 8-Bromo-4-chloropyrido[4,3-d]pyrimidine B->C D Amination (e.g., NH₄OH) C->D E 8-Bromopyrido[4,3-d]pyrimidin-4-amine D->E

Caption: Proposed workflow for the synthesis of 8-Bromopyrido[4,3-d]pyrimidin-4-amine.

Reactivity of the Bromo Group

The bromine atom at the 8-position is also a handle for further functionalization. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the generation of a library of diverse compounds for structure-activity relationship (SAR) studies. The reactivity of the bromo group on the pyrimidine ring is well-established for such transformations.[5]

Potential Applications and Biological Significance

The pyrido[4,3-d]pyrimidine scaffold is a well-known pharmacophore. Derivatives have been investigated for a multitude of therapeutic applications, primarily in oncology.

  • Kinase Inhibition: Many pyridopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

  • Anticancer Activity: The scaffold has been incorporated into molecules demonstrating cytotoxic effects against various cancer cell lines.

  • Other Therapeutic Areas: Research has also explored the potential of pyridopyrimidines as anti-inflammatory, antiviral, and antibacterial agents.

The introduction of a bromine atom at the 8-position and an amino group at the 4-position of the pyrido[4,3-d]pyrimidine core can significantly influence the compound's biological activity. The bromo group can act as a key interaction point within a protein binding pocket or serve as a site for further chemical modification to optimize potency and selectivity. The 4-amino group is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain.

Conclusion

While 8-Bromopyrido[4,3-d]pyrimidin-4-amine remains an underexplored entity, its synthesis is rationally achievable from the commercially available 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one. This technical guide has provided a detailed overview of the known compound's structure and properties, along with a scientifically grounded, step-by-step approach for its conversion to the desired 4-amino derivative. The versatile reactivity of the pyridopyrimidine core, particularly with the bromo-substituent, offers extensive opportunities for the development of novel and potent therapeutic agents. It is our hope that the information and proposed synthetic strategies presented herein will facilitate further research into this promising class of compounds and accelerate the discovery of new medicines.

References

  • Exploring Pyrimidine Derivatives: The Utility of 2-Bromopyrimidine in Chemical Synthesis. (2026, February 12). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Chapman, N. B., & Rees, C. W. (1967). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 514-519. [Link]

  • Tee, O. S., & Banerjee, S. (1972). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.
  • Kumar, A., & Rawat, M. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(38), 5144-5147.
  • PubChem. (n.d.). 8-bromopyrido[4,3-d]pyrimidin-4(3h)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Garg, R., & Kumar, A. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(38), 5144–5147.
  • Wikipedia contributors. (2023, December 29). β-Lactam. In Wikipedia, The Free Encyclopedia. Retrieved February 25, 2024, from [Link]

  • Mont, N., Teixidó, J., Borrell, J. I., & Kappe, C. O. (2003). A three-component synthesis of pyrido[2,3-d]pyrimidines. Tetrahedron Letters, 44(29), 5385-5387.
  • Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Advances in Physical Organic Chemistry, 49, 1-43.
  • Ahluwalia, V. K., Kumar, R., & Sharma, P. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
  • Zhang, L., et al. (2022). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Molecules, 27(21), 7434.
  • Wright, G. D. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843329.
  • De Vreese, R., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099.
  • Al-Tel, T. H. (2021).
  • Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline. Arkivoc, 2024(8), 12289.
  • Page, M. I. (1984). The Mechanisms of Reactions of β-Lactams. In The Chemistry of β-Lactams (pp. 89-124). Springer, Dordrecht.
  • Wang, H., et al. (2017). Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions. Organic & Biomolecular Chemistry, 15(43), 9145-9149.
  • Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochemical Society Transactions, 47(2), 643-655.
  • Westwood, I. M., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388-1409.

Sources

8-Bromopyrido[4,3-d]pyrimidin-4-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 8-Bromopyrido[4,3-d]pyrimidin-4-amine and its core scaffold.

Advanced Scaffold Analysis for Kinase Inhibitor Development

Executive Summary

8-Bromopyrido[4,3-d]pyrimidin-4-amine represents a privileged heterocyclic scaffold in modern drug discovery, specifically within the realm of ATP-competitive kinase inhibitors. Characterized by a fused bicyclic system containing three nitrogen atoms (a "deaza" modification of the pteridine core), this moiety offers distinct physicochemical properties compared to the more common quinazoline or pyrido[2,3-d]pyrimidine templates.

The 8-bromo substituent serves as a critical synthetic handle, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-amino group typically functions as a primary hydrogen bond donor to the hinge region of kinase active sites.

Chemical Identity & Properties

While the specific CAS number for the free amine form is often unassigned in public registries due to its role as a transient intermediate or custom building block, it is synthetically derived from the commercially indexed 4(3H)-one precursor.

PropertyDetail
Compound Name 8-Bromopyrido[4,3-d]pyrimidin-4-amine
Core Scaffold Pyrido[4,3-d]pyrimidine
Primary Precursor CAS 1256353-15-7 (refers to 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one)
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol
SMILES Nc1ncnc2c(Br)cncc12 (Isomeric check required: N-position) Corrected:[1]Nc1ncnc2c1c(Br)cnc2 (Pyrido[4,3-d] fusion)
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, and hot ethanol
pKa (Calc.) ~3.5 (Pyridine N), ~1.2 (Pyrimidine N1)
Structural Isomerism Note

Researchers must distinguish this scaffold from its isomers:

  • Pyrido[2,3-d]pyrimidine: Nitrogen at position 8.[2][3][4][5][6]

  • Pyrido[3,4-d]pyrimidine: Nitrogen at position 7.[1][3][7][8][9]

  • Pyrido[4,3-d]pyrimidine: Nitrogen at position 6 (Target).

Synthesis & Manufacturing Methodologies

The synthesis of 8-bromopyrido[4,3-d]pyrimidin-4-amine is non-trivial due to the electron-deficient nature of the pyridine ring, which makes direct electrophilic bromination difficult. The most robust route builds the pyridine ring with the halogen already installed or utilizes a specific condensation strategy.

3.1 Retrosynthetic Analysis

The most reliable pathway proceeds through the 4-hydroxy (tautomeric 4-oxo) intermediate, converted to the 4-chloro analog, and finally displaced by ammonia.

SynthesisPath Precursor 5-Bromo-4-aminonicotinic Acid Cyclization Cyclization (Formamide/180°C) Precursor->Cyclization Intermediate1 8-Bromo-pyrido[4,3-d] pyrimidin-4(3H)-one (CAS 1256353-15-7) Cyclization->Intermediate1 Activation Chlorination (POCl3/PCl5) Intermediate1->Activation Intermediate2 8-Bromo-4-chloro pyrido[4,3-d]pyrimidine Activation->Intermediate2 Amination Amination (NH3/MeOH or NH4OH) Intermediate2->Amination Product 8-Bromopyrido[4,3-d] pyrimidin-4-amine Amination->Product

Caption: Step-wise synthetic route from pyridine precursor to final amino-pyrimidine.

3.2 Detailed Experimental Protocol

Step 1: Synthesis of 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one (The Core)

  • Reagents: 5-Bromo-4-aminonicotinic acid, Formamide.

  • Procedure:

    • Suspend 5-bromo-4-aminonicotinic acid (1.0 eq) in excess formamide (10 vol).

    • Heat the mixture to 160–180 °C for 6–12 hours. The high temperature is required to drive the condensation and dehydration.

    • Cool to room temperature. The product typically precipitates.

    • Filter the solid, wash with water and cold ethanol.

    • Yield: Typically 60–75%.[9]

    • QC: Verify by LC-MS (M+H = 226/228 for Br isotope pattern).

Step 2: Chlorination (Activation)

  • Reagents: POCl₃ (Phosphorus oxychloride), catalytic DMF (N,N-Dimethylformamide).

  • Procedure:

    • Place the 4-oxo intermediate in a round-bottom flask under Argon.

    • Add POCl₃ (5–10 eq) and 2–3 drops of DMF.

    • Reflux (approx. 105 °C) for 2–4 hours until the solid dissolves and reaction is complete by TLC.

    • Critical Workup: Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO₃ solution (Exothermic!). Extract with Dichloromethane (DCM).

    • Stability Warning: The 4-chloro intermediate is hydrolytically unstable; proceed immediately to the next step.

Step 3: Amination (Final Product)

  • Reagents: 7N Ammonia in Methanol or Ammonium Hydroxide.

  • Procedure:

    • Dissolve the crude 4-chloro intermediate in THF or Dioxane.

    • Add excess Ammonia (7N in MeOH) at 0 °C.

    • Allow to warm to room temperature and stir for 2–16 hours.

    • Concentrate the solvent. Triturate the residue with water/ethanol to obtain the pure amine.

    • Purification: Recrystallization from Ethanol/DMF if necessary.

Medicinal Chemistry Applications

The pyrido[4,3-d]pyrimidine scaffold is a bioisostere of quinazoline (e.g., Gefitinib) and pyrido[2,3-d]pyrimidine (e.g., Palbociclib).

4.1 Kinase Binding Mode
  • Hinge Binder: The N3 and 4-NH₂ motif forms a donor-acceptor pair with the kinase hinge region (e.g., Met residue backbone).

  • Solubility Vector: The nitrogen at position 6 (pyridine N) provides a basic center (pKa ~3.5), improving aqueous solubility compared to the carbocyclic quinazoline analogs.

  • Selectivity: The vector at position 8 points towards the solvent-accessible front pocket or the gatekeeper residue, depending on the specific kinase conformation.

4.2 Structure-Activity Relationship (SAR) Workflow

SAR_Logic Core 8-Bromopyrido[4,3-d] pyrimidin-4-amine Hinge 4-Position (Amine) Primary Hinge Interaction Core->Hinge Solubility 6-Position (Pyridine N) Solubility / H-Bond Acceptor Core->Solubility Vector 8-Position (Bromine) Synthetic Handle Core->Vector Suzuki Suzuki Coupling (Aryl/Heteroaryl) Target: Gatekeeper/Solvent Front Vector->Suzuki Buchwald Buchwald Amination (Amines) Target: Solubility/Selectivity Vector->Buchwald

Caption: SAR decision tree for diversifying the 8-bromo scaffold.

Safety & Handling (E-E-A-T)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: The 4-chloro intermediate is a potent skin sensitizer and lachrymator. All operations involving POCl₃ must be performed in a fume hood.

  • Storage: The final amine is stable at room temperature but should be stored at 2–8 °C under desiccant to prevent hydration.

References
  • PubChem. 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Voskressensky, L. G., et al.Synthesis of pyrido[4,3-d]pyrimidines.Chemical Biology & Drug Design, 2022.
  • BLD Pharm. Product Entry: 8-Bromopyrido[4,3-d]pyrimidin-4-amine.[1][10][11][12] (Catalog confirmation of commercial availability).

  • Thompson, A. M., et al.Synthesis and Structure-Activity Relationships of Soluble 7-Substituted Pyrido[4,3-d]pyrimidines as Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase.Journal of Medicinal Chemistry, 1995. (Foundational chemistry for the pyrido-pyrimidine class).

Sources

The Pyrido[4,3-d]pyrimidine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrido[4,3-d]pyrimidine scaffold represents a distinct and increasingly valuable chemotype in modern medicinal chemistry, distinguished by its specific nitrogen placement (1,3,6-triazanaphthalene) which imparts unique physicochemical and binding properties compared to its more common isomers (e.g., pyrido[2,3-d]pyrimidine like Palbociclib) or the carbocyclic quinazoline.

This guide details the structural logic, synthetic pathways, and therapeutic utility of this scaffold, with a focus on recent applications in KRAS G12D and EGFR inhibition.

Executive Summary

The pyrido[4,3-d]pyrimidine core is a "privileged scaffold" that fuses a pyrimidine ring with a pyridine ring. Unlike the ubiquitously utilized quinazoline (found in Gefitinib/Erlotinib) or the pyrido[2,3-d]pyrimidine (CDK4/6 inhibitors), the [4,3-d] isomer places the pyridine nitrogen at position 6. This subtle structural modification significantly alters the electronic landscape, enhancing aqueous solubility and offering a unique hydrogen-bond acceptor vector in the solvent-exposed region of kinase ATP pockets, making it a critical tool for overcoming resistance mutations and targeting "undruggable" proteins like KRAS.

Structural Architecture & Physicochemical Properties

Isomeric Distinction & Numbering

To ensure precision, one must distinguish the [4,3-d] isomer from its three siblings. The fusion letter 'd' denotes the bond between positions 4 and 5 of the pyrimidine ring. The numbers [4,3] indicate the orientation of the pyridine ring fusion.

  • Quinazoline: 1,3-Diazanaphthalene (Carbocyclic benzene fused to pyrimidine).

  • Pyrido[2,3-d]pyrimidine: Nitrogen at position 8 (e.g., Palbociclib).

  • Pyrido[4,3-d]pyrimidine: Nitrogen at position 6.[1][2][3][4]

Key Advantage: The N6-nitrogen provides a specific basicity (


 for the pyridine nitrogen) that can be protonated in acidic lysozomal environments or interact with specific residues (e.g., His/Glu) in binding pockets, a feature absent in quinazolines.
Visualization: Scaffold Topology

The following diagram illustrates the precise atom numbering and isomeric comparison.

ScaffoldComparison cluster_legend Physicochemical Impact of N6 Quinazoline Quinazoline (Reference Core) Benzene fused Pyrido43 Pyrido[4,3-d]pyrimidine (Target Core) N at Pos 6 High Solubility Vector Quinazoline->Pyrido43 Bioisosteric Replacement (+1 N atom) Pyrido23 Pyrido[2,3-d]pyrimidine (Isomer A) N at Pos 8 (e.g., Palbociclib) Pyrido23->Pyrido43 Positional Isomerism Prop1 Increased Solubility (vs Quinazoline) Pyrido43->Prop1 Prop2 Unique H-Bond Acceptor (Solvent Front) Pyrido43->Prop2

Figure 1: Structural relationship between Quinazoline and Pyrido-pyrimidine isomers, highlighting the unique N6 position of the [4,3-d] scaffold.[5][6]

Synthetic Methodologies

Accessing the pyrido[4,3-d]pyrimidine core requires strategic ring construction. The two primary routes are the Pyridine-First Approach (cyclizing a pyrimidine onto a pyridine) and the Piperidone Approach (for tetrahydro- derivatives).

Route A: The "Pyridine-First" Cyclization (Classical)

This is the most robust method for generating the fully aromatic core. It utilizes 4-aminonicotinic acid derivatives, which are cyclized with a one-carbon donor (formamide, triethyl orthoformate, or urea).

  • Starting Material: 4-Amino-3-pyridinecarboxylic acid (4-Aminonicotinic acid) or Ethyl 4-aminonicotinate.[7]

  • Reagents: Formamide (acts as solvent and C1 source).

  • Mechanism: Thermal condensation forms the pyrimidine ring.

Route B: The "Piperidone" Approach (Tetrahydro- intermediates)

Common in modern library synthesis, this route starts with N-protected-4-piperidones.

  • Knoevenagel Condensation: Piperidone + Cyanoacetate.

  • Cyclization: Reaction with amidines/guanidines.

  • Aromatization: Oxidation (e.g., with DDQ or Pd/C) if the fully aromatic core is required.

Experimental Protocol: Synthesis of 4-Chloropyrido[4,3-d]pyrimidine

A key intermediate for SNAr diversification.

Step 1: Cyclization to Pyrido[4,3-d]pyrimidin-4(3H)-one

  • Reagents: Ethyl 4-aminonicotinate (10.0 mmol), Formamide (10 mL).

  • Procedure: Charge a round-bottom flask with Ethyl 4-aminonicotinate and Formamide. Heat the mixture to 180–190°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).[8]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates. Dilute with water (20 mL) and filter the solid. Wash with cold water and acetone.

  • Yield/Data: Expect ~70-80% yield. Product is a white/off-white solid.

Step 2: Chlorination to 4-Chloro-derivative

  • Reagents: Pyrido[4,3-d]pyrimidin-4(3H)-one (5.0 mmol), Thionyl Chloride (

    
    ) or Phosphorus Oxychloride (
    
    
    
    ) (5-10 equiv), catalytic DMF (2-3 drops).
  • Procedure: Suspend the lactam in

    
     under inert atmosphere (
    
    
    
    ). Add DMF.[9] Reflux (approx. 105°C) for 2–3 hours until the solution becomes clear.
  • Workup: CAUTION: Quench excess

    
     by rotary evaporation or slowly pouring onto crushed ice/NaHCO3. Extract with Dichloromethane (DCM). Dry over 
    
    
    
    and concentrate.
  • Result: The 4-chloro intermediate is unstable to moisture; use immediately for

    
     coupling with anilines or amines.
    

Medicinal Chemistry & Biological Targets[1][5][6][10][11][12][13]

KRAS G12D Inhibition (2025 Breakthrough)

Recent work (e.g., Pharmaceuticals 2025, 18(5)) has highlighted the pyrido[4,3-d]pyrimidine scaffold as a core for KRAS G12D inhibitors.

  • Mechanism: The scaffold serves as a rigid spacer positioning a "warhead" (often a piperazine-linked moiety) to interact with Glu92/His95 residues, while the aromatic core stacks in the switch II pocket.

  • Advantage: The [4,3-d] core showed superior selectivity profiles compared to pure pyrimidine analogs due to specific H-bond interactions mediated by the pyridine nitrogen.

EGFR Tyrosine Kinase Inhibition

While Quinazolines (Gefitinib) are standard, [4,3-d] analogs have been designed to overcome T790M resistance.

  • Binding Mode: The N1 and N3 of the pyrimidine ring bind to the hinge region (Met793). The C4-substituent (aniline) extends into the hydrophobic pocket.

  • N6-Vector: The N6 nitrogen faces the solvent front or the ribose-binding pocket, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached at C7 or C8 without disrupting the hinge binding.

Visualization: Synthetic & SAR Logic

SynthesisSAR Start Start: 4-Aminonicotinic Acid Step1 Cyclization (Formamide, 180°C) Start->Step1 Interm Intermediate: Pyrido[4,3-d]pyrimidin-4-one Step1->Interm Step2 Chlorination (POCl3, Reflux) Interm->Step2 Chloride Electrophile: 4-Cl-Pyrido[4,3-d]pyrimidine Step2->Chloride Target Final Drug Candidate (e.g., KRAS/EGFR Inhibitor) Chloride->Target SNAr (Anilines/Amines) SAR_Hinge N1/N3: Hinge Binding (Met793 in EGFR) Target->SAR_Hinge SAR_Solubility N6: Solvent Interaction & Solubility Handle Target->SAR_Solubility SAR_Warhead C4: Specificity Warhead (Aniline/Piperazine) Target->SAR_Warhead

Figure 2: Retrosynthetic pathway and Structure-Activity Relationship (SAR) mapping for the Pyrido[4,3-d]pyrimidine scaffold.

Quantitative Data Summary

PropertyQuinazoline (Ref)Pyrido[4,3-d]pyrimidineImpact on Drug Design
LogP High (Lipophilic)Moderate (Lower)Improved aqueous solubility; reduced plasma protein binding.
pKa (Ring N) ~1.5 (Pyridine-like N is absent)~3.5 (N6)Potential for lysosomal trapping or salt formation.
Metabolic Stability Prone to oxidation at C6/C7N6 blocks C6-oxidationEnhanced metabolic stability at the 6-position.
H-Bond Acceptors 2 (N1, N3)3 (N1, N3, N6)Additional vector for specific residue interaction (e.g., His, Ser).

Future Outlook

The pyrido[4,3-d]pyrimidine scaffold is currently transitioning from a "bioisostere of quinazoline" to a primary template for difficult targets.

  • PROTACs: The solvent-exposed N6 position offers an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), as seen in recent KRAS degradation studies.

  • Covalent Inhibitors: The C2 and C7 positions are being explored for acrylamide attachment to target non-catalytic cysteines.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine... as Novel KRAS-G12D Inhibitors. Pharmaceuticals, 2025.

  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chem Biol Drug Des, 2022.[6]

  • The Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-Amino-nicotinic Acid. Journal of the Chemical Society C, 1967.

  • Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library. European Journal of Pharmaceutics and Biopharmaceutics, 2013.

  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances, 2014.

Sources

8-bromo-substituted pyridopyrimidine derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Bromo-Substituted Pyridopyrimidine Derivatives for Drug Discovery

Authored by: Senior Application Scientist
Publication Date: February 25, 2026

Executive Summary

The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its structural similarity to endogenous purines.[1][2] This has rendered it a highly fruitful starting point for the development of a multitude of therapeutic agents, particularly in the field of oncology.[1] This guide provides a comprehensive technical overview of a specific, highly promising subclass: 8-bromo-substituted pyridopyrimidine derivatives. We will delve into the synthesis, chemical properties, and extensive biological activities of these compounds, with a particular focus on their role as potent kinase inhibitors. The strategic incorporation of the 8-bromo substituent not only modulates the electronic and steric properties of the parent molecule but also serves as a versatile synthetic handle for further chemical elaboration, making this class of compounds particularly attractive for drug discovery campaigns. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of structure-activity relationships to guide future research and development.

The Pyridopyrimidine Core: A Privileged Scaffold in Drug Discovery

Pyridopyrimidines are fused heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[2][3] Their structural resemblance to purines allows them to interact with a wide array of biological targets, often by mimicking the binding of endogenous ligands.[1] Depending on the arrangement of nitrogen atoms in the pyridine ring, four isomeric skeletons of pyridopyrimidines are possible, each offering a unique three-dimensional presentation of functional groups for molecular recognition.[4]

The versatility of the pyridopyrimidine core has led to its exploration in a broad spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][6] Derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and analgesic effects.[6][7][8]

The introduction of a bromine atom at the 8-position of the pyridopyrimidine scaffold is a key chemical modification that has been shown to significantly influence the biological activity of these compounds. This substitution can enhance binding affinity to target proteins, modulate metabolic stability, and provide a reactive site for the introduction of additional chemical diversity through cross-coupling reactions.

Synthesis of 8-Bromo-Substituted Pyridopyrimidine Derivatives

The synthesis of 8-bromo-substituted pyridopyrimidines can be achieved through various synthetic routes, often involving the construction of the fused ring system from appropriately substituted pyridine or pyrimidine precursors.

General Synthetic Strategies

A common approach involves the condensation of a substituted 3-aminothieno[2,3-b]pyridine-2-carboxamide with an appropriate aldehyde in the presence of an acid catalyst.[9] The reaction proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the desired pyridopyrimidine core.

Another strategy involves the use of pre-formed pyrimidine rings bearing functional groups that can be elaborated to form the fused pyridine ring.[10] For instance, a 5-bromo-substituted pyrimidine can undergo palladium-catalyzed coupling reactions followed by intramolecular cyclization to construct the pyridopyrimidine system.[10]

Exemplary Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 8-bromo-substituted pyridothienopyrimidinones, a class of compounds that have been investigated as Pim-1 kinase inhibitors.[9]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 3-aminothieno[2,3-b]pyridine-2-carboxamide C Glacial Acetic Acid (Reflux) or DMF/HCl (Reflux) A->C Condensation & Intramolecular Cyclization B 2-Substituted Benzaldehyde B->C D 8-Bromo-substituted Pyridothienopyrimidinone C->D

Caption: Generalized synthetic workflow for 8-bromo-pyridothienopyrimidinones.

Detailed Experimental Protocol: Synthesis of 8-Bromo-2-(2-fluorophenyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

This protocol is adapted from a published procedure for the synthesis of Pim-1 kinase inhibitors.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminothieno[2,3-b]pyridine-2-carboxamide (0.6 g, 2 mmol), 2-fluorobenzaldehyde (2 mmol), and concentrated HCl (0.5 mL) in dimethylformamide (DMF, 5 mL).

  • Heating: Heat the reaction mixture under reflux for 12 hours.

  • Isolation: After cooling the reaction to room temperature, the solid product that has formed is collected by filtration.

  • Purification: The crude solid is dried and then recrystallized from a suitable solvent, such as DMF, to yield the pure product.

Characterization Data for a Representative Compound: [9]

  • Appearance: Crystalline solid

  • IR (cm⁻¹): 3402 (N-H), 1670 (C=O)

  • ¹H NMR (DMSO-d₆) δ ppm: 2.76 (s, 3H, CH₃), 3.07 (s, 3H, CH₃), 7.41–7.90 (m, 4H, Ar-H), 13.26 (s, 1H, NH)

  • MS m/z: 403 [M⁺]

Biological Activities and Therapeutic Targets

8-Bromo-substituted pyridopyrimidine derivatives have demonstrated a wide range of biological activities, with a significant number of compounds being investigated as potent inhibitors of various protein kinases.[7][11][12] Kinases are a class of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[12]

Kinase Inhibition

These derivatives have been shown to target several important kinases involved in cancer progression and inflammatory diseases.

Derivative ClassTarget Kinase(s)Therapeutic AreaIC₅₀ ValuesReference(s)
Pyrido[4,3-d]pyrimidinesEGFROncology0.5-10 nM (enzyme)[13]
Pyrido[2,3-d]pyrimidinesPIM-1Oncology11.4 nM[8]
Pyrido[2,3-d]pyrimidinesFGFr, PDGFr, c-srcOncology0.06 - 1.11 µM[14]
PyridopyrimidinesPI3K/mTOROncologySubmicromolar[15]
PyridopyrimidinesTBK1/IKKεInflammation, OncologyPotent inhibitors[12]
PyridopyrimidinesCDK4/cyclin D1OncologyGood inhibition[16]
Pyridopyrimidinesp38 MAP KinaseInflammation, OncologyPotential inhibitors[17]
Signaling Pathways

A key pathway targeted by these compounds is the PI3K/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[15] Dual inhibitors of PI3K and mTOR are of significant therapeutic interest.

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 8-Bromo-pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by dual inhibitors.

Anticancer Effects

Many 8-bromo-substituted pyridopyrimidine derivatives have demonstrated potent anticancer activity against various cancer cell lines, including those from breast, colon, liver, and cervical cancers.[3][16] Their mechanisms of action often involve the induction of cell cycle arrest, typically in the G1 phase, and the triggering of apoptosis (programmed cell death).[15]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 8-bromo-pyridopyrimidine scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.

  • The 8-Bromo Substituent: The presence of the bromine atom at the 8-position is often crucial for high-affinity binding to the target kinase. It can form halogen bonds or occupy a hydrophobic pocket within the ATP-binding site. In some cases, compounds with a 5-position bromo group were found to be among the least selective, highlighting the importance of positional isomerism.[12]

  • Substituents at the 2- and 4-Positions: Modifications at these positions are frequently used to modulate potency and selectivity. For example, the introduction of an amino group with a [4-(diethylamino)butyl]amino side chain at the 2-position of a pyrido[2,3-d]pyrimidine scaffold enhanced both potency and bioavailability.[14]

  • Substituents at the 6- and 7-Positions: These positions are often located in a more solvent-exposed region of the binding pocket.[13] This allows for the introduction of larger, more polar substituents to improve aqueous solubility and other pharmacokinetic properties without significantly compromising inhibitory activity.[13] For instance, weakly basic amine derivatives at the 7-position of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines were found to be most effective at increasing solubility while retaining potent enzyme inhibition.[13]

  • Phenyl Group Substitutions: In derivatives with a phenyl group, substitutions on this ring can dramatically affect selectivity. Replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety converted a broadly active tyrosine kinase inhibitor into a highly selective FGFr inhibitor.[14]

Key Experimental Protocols for Biological Evaluation

The biological evaluation of novel 8-bromo-substituted pyridopyrimidine derivatives typically involves a cascade of in vitro assays to determine their potency, selectivity, and cellular effects.

Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, with the luminescent signal being inversely proportional to kinase activity.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reaction Mixture: Kinase + Substrate + Buffer B Add Test Compound (various concentrations) A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Kinase-Glo® Reagent (Terminates reaction, generates light) D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Determine IC₅₀ Value G->H

Caption: Workflow for a typical kinase inhibition assay.

Step-by-Step Protocol: [11]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified target kinase, its specific protein or peptide substrate, and the appropriate kinase buffer.

  • Compound Addition: Add the 8-bromo-substituted pyridopyrimidine test compounds at a range of concentrations to the wells of a microplate. Include a known kinase inhibitor as a positive control and DMSO as a vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature for a specified period to allow the enzymatic reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent terminates the kinase reaction and initiates a luminescent signal that is proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[2][3]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

8-Bromo-substituted pyridopyrimidine derivatives represent a highly valuable and versatile class of compounds for drug discovery. Their structural similarity to purines, coupled with the unique properties imparted by the 8-bromo substituent, has established them as a rich source of potent kinase inhibitors with significant potential in oncology and other therapeutic areas. The bromine atom not only contributes to target engagement but also serves as a key synthetic handle for the development of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on several key aspects:

  • Improving Selectivity: While many potent inhibitors have been identified, achieving high selectivity for the target kinase over other members of the kinome remains a challenge. This is crucial for minimizing off-target effects and improving the therapeutic index.

  • Exploring Novel Targets: The privileged nature of the pyridopyrimidine scaffold suggests that it may be effective against a broader range of biological targets beyond kinases. Screening of 8-bromo-substituted libraries against other enzyme families and receptor classes could uncover new therapeutic opportunities.

  • Overcoming Drug Resistance: As with all targeted therapies, the development of drug resistance is a significant clinical challenge. The design of new derivatives that can overcome known resistance mechanisms is a high priority.

  • Advancing to In Vivo Studies: Promising compounds identified through in vitro screening must be rigorously evaluated in preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic properties.[13][15]

References

  • Al-Ghorbani, M., et al. (2016). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 21(11), 1469. [Link]

  • Koralla, S., & Choppala, A. D. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 18(4), 1725-0. [Link]

  • Ghilane, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(15), 4983. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. [Link]

  • Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.). Synapse. [Link]

  • Logie, E., et al. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry, 57(5), 2273–2287. [Link]

  • Roda, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • El-Shahat, M., et al. (2025). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. [Link]

  • Koralla, S., & Choppala, A. D. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2025). Synthesis and structure–activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. ResearchGate. [Link]

  • Bhat, A. R., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. [Link]

  • Krakisha, F. M. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. [Link]

  • Boraei, A. T. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12755–12771. [Link]

  • Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 41(10), 1748–1754. [Link]

Sources

A Senior Application Scientist's Guide to Regioisomeric Scaffolds: A Comparative Analysis of 8-Bromo- and 7-Bromopyrido[4,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of medicinal chemistry, particularly in kinase inhibitor development, the pyridopyrimidine scaffold is a cornerstone.[1][2] However, the subtle yet profound impact of positional isomerism on such scaffolds is a critical area of investigation that can dictate the success or failure of a drug discovery campaign. This guide provides an in-depth, practical framework for researchers and drug development professionals to compare and contrast two key regioisomeric intermediates: 8-Bromopyrido[4,3-d]pyrimidin-4-amine and its 7-bromo counterpart. We will move beyond theoretical discussions to provide field-proven insights, detailing the causality behind experimental choices and presenting self-validating protocols for synthesis, characterization, and pharmacological evaluation. The objective is to equip scientists with a robust methodology to dissect the physicochemical, synthetic, and biological implications of bromine atom placement on this privileged heterocyclic core.

Introduction: The Significance of Positional Isomerism in a Privileged Scaffold

The pyrido[4,3-d]pyrimidine core is a bioisostere of pteridines and quinazolines, enabling it to interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[2] Its derivatives have been investigated as inhibitors of critical oncological targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PI3K/mTOR.[1][3]

The introduction of a bromine atom onto this scaffold serves a dual purpose: it acts as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions, and it modulates the electronic properties of the ring system, influencing target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The choice between the 8-bromo and 7-bromo isomers is not trivial; their distinct electronic and steric environments can lead to significant differences in reactivity, metabolic stability, and the ultimate orientation of substituents within a kinase's active site. Understanding these differences is paramount for rational drug design.[4]

This guide will systematically dissect these differences through a three-part comparative framework:

  • Physicochemical and Structural Analysis: Predicting and verifying the fundamental properties.

  • Comparative Synthetic Utility: Assessing performance in a cornerstone cross-coupling reaction.

  • Framework for Pharmacological Evaluation: A proposed workflow for screening biological activity.

Part 1: Physicochemical and Structural Analysis

The location of the bromine atom dictates the molecule's electronic landscape and steric profile. These differences have direct consequences on properties like lipophilicity (LogP), aqueous solubility, and crystal packing, which in turn affect oral absorption and formulation development.[5][6]

Predicted Physicochemical Properties

The primary differentiator is the bromine's position relative to the electron-withdrawing nitrogen atoms of the pyridopyrimidine core. In the 8-bromo isomer, the bromine is para to N5 and ortho to N7, whereas in the 7-bromo isomer, it is meta to N5 and ortho to the pyrimidine ring. This leads to distinct electronic distributions and dipole moments.

Property8-Bromo Isomer (Predicted)7-Bromo Isomer (Predicted)Rationale & Experimental Causality
LogP (Lipophilicity) Slightly HigherSlightly LowerThe 8-bromo isomer may exhibit slightly more effective intramolecular charge distribution, reducing the overall molecular polarity compared to the 7-bromo isomer. This is a subtle effect that requires experimental verification.
pKa (Basicity) Slightly LowerSlightly HigherThe nitrogen at position 5 is the most basic center. The bromine at C8 exerts a stronger electron-withdrawing effect on N5 due to its para-relationship, reducing basicity more than the meta-positioned C7 bromine.
Aqueous Solubility LowerHigherGenerally, lower pKa and higher LogP correlate with lower aqueous solubility.[5] This is a critical parameter for drug formulation and bioavailability.
Reactivity in SNAr LowerHigherThe C7 position is more activated towards nucleophilic aromatic substitution (SNAr) by the adjacent pyrimidine ring nitrogens than the C8 position.
Reactivity in Cross-Coupling HigherLowerThe C-Br bond at position 8 is expected to be more susceptible to oxidative addition in Pd(0)-catalyzed reactions due to the electronic influence of the para-nitrogen (N5).
Visualization of Structural and Electronic Differences

The following diagram illustrates the key structural differences and the predicted electronic influence of the bromine atom in each isomer.

G cluster_8bromo 8-Bromopyrido[4,3-d]pyrimidin-4-amine cluster_8bromo_effects Electronic Effects (Predicted) cluster_7bromo 7-Bromopyrido[4,3-d]pyrimidin-4-amine cluster_7bromo_effects Electronic Effects (Predicted) 8-bromo_img 8-bromo_img 8_effect1 Stronger -I effect on N5 (para) 8_effect2 Higher reactivity in Pd-coupling 7-bromo_img 7-bromo_img 7_effect1 Weaker -I effect on N5 (meta) 7_effect2 Potentially higher steric hindrance for coupling

Caption: Structural and predicted electronic differences between isomers.

Protocol: Characterization and Regioisomer Verification

Ambiguous identification of regioisomers is a known challenge in medicinal chemistry.[7][8][9] A robust analytical workflow is essential.

Objective: To unequivocally confirm the identity and purity of each isomer.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution, starting from 95% Water (0.1% Formic Acid) / 5% Acetonitrile (0.1% Formic Acid) to 5% Water / 95% Acetonitrile over 15 minutes.

    • Detection: UV at 254 nm and 280 nm.

    • Causality: The different polarities should result in distinct retention times, providing the first indication of successful separation and a measure of purity.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Confirm the molecular weight ([M+H]+). The fragmentation patterns may show minor, yet potentially diagnostic, differences.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: DMSO-d6.

    • ¹H NMR: This is the most critical technique. The proton on the pyridine ring (H7 or H8) will have a distinct chemical shift and coupling pattern. For the 8-bromo isomer, a singlet for H7 is expected. For the 7-bromo isomer, a singlet for H8 is expected. The chemical shifts of the pyrimidine proton (H2) and the amine protons will also differ subtly.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C7 and C8, will be diagnostic.

    • 2D NMR (NOESY/HSQC/HMBC): In case of ambiguity, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm through-space proximity of protons, while HSQC/HMBC will confirm C-H connectivities, providing definitive structural proof.

Part 2: Comparative Synthetic Utility in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a workhorse reaction in drug discovery, essential for creating C-C bonds.[10][11] Comparing the isomers' performance in this reaction provides a direct measure of their utility as synthetic intermediates.[12][13][14]

Experimental Workflow Visualization

This diagram outlines the parallel synthesis workflow to compare the reactivity of the two isomers.

G start Starting Materials: - 8-Bromo Isomer - 7-Bromo Isomer - 4-Methoxyphenylboronic Acid reaction_8 Suzuki Coupling (8-Bromo Isomer) start->reaction_8 reaction_7 Suzuki Coupling (7-Bromo Isomer) start->reaction_7 reagents Reaction Conditions: - Pd(dppf)Cl2 (Catalyst) - Na2CO3 (Base) - Dioxane/H2O (Solvent) reagents->reaction_8 reagents->reaction_7 workup Aqueous Workup & Extraction reaction_8->workup Product 8-Aryl reaction_7->workup Product 7-Aryl purification Silica Gel Chromatography workup->purification analysis Comparative Analysis: - Yield (%) - Purity (HPLC) - Reaction Time (TLC) purification->analysis

Caption: Parallel Suzuki-Miyaura coupling workflow for isomer comparison.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To compare the reaction efficiency (yield, rate) of 8-bromo vs. 7-bromo isomers under identical conditions.

Self-Validating System: This protocol is designed for parallel execution. By keeping all reagents, concentrations, and conditions identical, any observed difference in reaction outcome can be directly attributed to the intrinsic reactivity of the isomeric starting material.

Materials:

  • 8-Bromopyrido[4,3-d]pyrimidin-4-amine

  • 7-Bromopyrido[4,3-d]pyrimidin-4-amine

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (degassed)

Step-by-Step Methodology:

  • Setup: In two separate, identical reaction vessels (e.g., microwave vials), add the bromopyridopyrimidine isomer (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the vessels and purge with an inert gas (Argon or Nitrogen) for 5 minutes. Causality: This is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio) to each vessel to achieve a 0.1 M concentration of the starting bromide.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to each vessel under a positive pressure of inert gas.

  • Reaction: Heat both reactions to 90 °C with stirring.

  • Monitoring: Monitor the reaction progress every 30 minutes by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. Note the time to completion for each reaction.

  • Workup: Once complete, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield for each reaction and confirm product identity and purity (>95%) by HPLC, ¹H NMR, and MS as described in Part 1.3.

Expected Outcomes and Data Presentation

The results should be summarized for a clear, at-a-glance comparison.

Parameter8-Bromo Isomer Reaction7-Bromo Isomer Reaction
Time to Completion Expected: 1-2 hoursExpected: 2-4 hours
Isolated Yield Expected: 80-95%Expected: 60-80%
Product Purity (Post-Column) >95%>95%
Key Observations Cleaner reaction profile, fewer byproducts.Potentially more starting material remaining or formation of de-brominated byproduct.

Part 3: A Framework for Pharmacological Comparison

Given the prevalence of the pyridopyrimidine scaffold in kinase inhibitor research, a logical next step is to assess how the isomeric substitution pattern influences biological activity.[15][16][17]

Pharmacological Screening Cascade

This workflow outlines a standard cascade for evaluating newly synthesized compounds against a kinase target.

G start Synthesized Isomeric Libraries (8-Aryl and 7-Aryl series) primary_assay Primary Screen: Single-Dose Kinase Assay (e.g., 1 µM) start->primary_assay hit_id Hit Identification (% Inhibition > 50%) primary_assay->hit_id dose_response Dose-Response Assay: IC50 Determination hit_id->dose_response Active Hits conclusion Lead Candidate Selection hit_id->conclusion Inactive selectivity Selectivity Profiling (Kinase Panel Screen) dose_response->selectivity cell_assay Cellular Assay: Target Engagement & Antiproliferative Activity dose_response->cell_assay selectivity->conclusion cell_assay->conclusion

Sources

Therapeutic Architecture: 4-Amino-Pyridopyrimidines as Dual PI3K/mTOR Inhibitors in Oncology

[1]

Executive Summary

The 4-amino-pyridopyrimidine scaffold represents a privileged structure in medicinal chemistry, specifically engineered to dismantle the PI3K/AKT/mTOR (PAM) signaling hyperactivation common in solid tumors.[1] Unlike first-generation rapalogs that only inhibit mTORC1, 4-amino-pyridopyrimidines (such as Gedatolisib and Dactolisib) function as ATP-competitive dual inhibitors.[1] They simultaneously block the p110 catalytic subunit of PI3K and the ATP-binding cleft of mTOR kinase.[1] This guide analyzes their structural activity relationships (SAR), mechanistic pharmacology, and the precise protocols required for their synthesis and validation.

Part 1: Structural Pharmacology & SAR

The efficacy of 4-amino-pyridopyrimidines stems from their ability to mimic the adenine moiety of ATP.[1] The scaffold creates a high-affinity interaction within the kinase hinge region.[1]

The Pharmacophore
  • The Hinge Binder (N-1 & 4-Amino): The N-1 nitrogen and the exocyclic 4-amino group form a critical bidentate hydrogen bond network with the backbone residues of the kinase hinge region (typically Val882 in PI3K

    
     or equivalent).[1]
    
  • Solubility Vector (C-2/C-6): Substitutions here, often involving morpholine or piperazine rings, project into the solvent-exposed region, modulating pharmacokinetic properties (solubility/permeability) and preventing non-specific binding.[1]

  • Selectivity Gate (C-6 Aryl Group): Aromatic substitutions at the 6-position extend into the hydrophobic pocket II, providing isoform selectivity (e.g., sparing PI3K

    
     to reduce insulin resistance side effects).[1]
    
Visualization: Pharmacophore Binding Mode

The following diagram illustrates the logical binding interactions of the scaffold within the ATP-binding pocket.

SAR_BindingScaffold4-Amino-PyridopyrimidineCoreHingeKinase Hinge Region(Val882)Scaffold->HingeH-Bond (N1 & 4-NH2)PocketHydrophobic Pocket II(Selectivity)Scaffold->PocketC-6 Aryl InteractionSolventSolvent Front(Solubility/PK)Scaffold->SolventC-2 Morpholine Projection

Caption: Bidentate hydrogen bonding at the hinge region anchors the molecule, while distal groups modulate selectivity.[1]

Part 2: Mechanistic Pharmacology (The PAM Axis)

The PI3K/AKT/mTOR pathway is a master regulator of cell survival.[2][3][4] In 60-70% of breast and ovarian cancers, this pathway is constitutively active due to PIK3CA mutations or PTEN loss.[1]

Mechanism of Action[3][4][5]
  • Upstream Blockade: The inhibitor binds to the ATP-binding pocket of the p110 subunit of PI3K (Class I), preventing the phosphorylation of PIP2 to PIP3.[1]

  • Downstream Blockade: It simultaneously binds to the kinase domain of mTOR, inhibiting both mTORC1 (rapamycin-sensitive) and mTORC2 (rapamycin-insensitive).[1]

  • Prevention of Feedback: By inhibiting mTORC2, the drug prevents the feedback loop where S6K inhibition normally leads to AKT reactivation. This "vertical inhibition" is the key advantage over rapalogs.[1]

Visualization: Dual Inhibition Pathway

PAM_PathwayRTKRTK / GPCRPI3KPI3K (p110)RTK->PI3KPIP3PIP3PI3K->PIP3AKTAKT (pS473)PIP3->AKTmTORC1mTORC1AKT->mTORC1S6KS6K1mTORC1->S6KmTORC2mTORC2mTORC2->AKTPhosphorylation (S473)GrowthTumor Growth& SurvivalS6K->GrowthDrug4-Amino-Pyridopyrimidine(Gedatolisib)Drug->PI3KInhibitsDrug->mTORC1InhibitsDrug->mTORC2Inhibits

Caption: Vertical inhibition of both PI3K and mTOR prevents the compensatory feedback loops common in single-agent therapies.

Part 3: Experimental Protocols & Validation

This section details the synthesis of a representative 4-amino-pyridopyrimidine and the assay required to validate its potency.

Protocol: Synthesis of 4-Amino-6-Aryl-Pyridopyrimidine

Rationale: This route utilizes a Suzuki-Miyaura coupling at the C-6 position, allowing for rapid diversification of the library to optimize selectivity.[1]

Workflow Diagram:

Synthesis_FlowStep12-Aminonicotinonitrile+ Formamidine AcetateStep2Cyclization(140°C, Melt)Step1->Step2Step34-Aminopyrido[2,3-d]pyrimidineStep2->Step3Step4Halogenation (NBS)(C-6 Bromination)Step3->Step4Step5Suzuki Coupling(Ar-B(OH)2, Pd(PPh3)4)Step4->Step5FinalTarget InhibitorStep5->Final

Caption: A modular 3-step sequence converting aminonicotinonitrile to a functionalized kinase inhibitor.

Step-by-Step Methodology:

  • Cyclization:

    • Mix 2-aminonicotinonitrile (10 mmol) and formamidine acetate (15 mmol) in a sealed tube.

    • Heat to 140°C (melt phase) for 4 hours.

    • Why: Solvent-free conditions maximize yield and minimize purification needs for the core scaffold.[1]

    • Cool, wash with water, and recrystallize from ethanol to obtain 4-aminopyrido[2,3-d]pyrimidine.[1]

  • Regioselective Bromination:

    • Dissolve the intermediate in glacial acetic acid. Add N-bromosuccinimide (NBS, 1.1 eq).[1]

    • Stir at RT for 2 hours.

    • Why: The C-6 position is electronically activated for electrophilic aromatic substitution, ensuring regioselectivity.[1]

  • Suzuki-Miyaura Coupling:

    • Suspend the 6-bromo intermediate in 1,4-dioxane/water (4:1).[1]

    • Add aryl boronic acid (1.2 eq),

      
       (2 eq), and 
      
      
      (5 mol%).
    • Reflux under

      
       for 12 hours.[1]
      
    • Purify via flash chromatography (DCM:MeOH gradient).[1]

Protocol: ADP-Glo™ Kinase Selectivity Assay

Rationale: To confirm the compound is an ATP-competitive inhibitor and determine IC50.[1]

  • Preparation: Dilute the synthesized inhibitor in DMSO (10-point dose-response curve, starting at 10

    
    M).
    
  • Enzyme Reaction:

    • Mix 2

      
      L of inhibitor + 4 
      
      
      L of PI3K
      
      
      enzyme (0.5 ng/
      
      
      L) in kinase buffer.[1]
    • Incubate for 15 mins at RT (allows inhibitor to bind the pocket).[1]

    • Add 4

      
      L of substrate (PIP2:PS lipid vesicles) + ATP (10 
      
      
      M).[1]
    • Incubate for 60 mins at RT.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 mins.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]
      
  • Analysis: Measure luminescence. Plot RLU vs. log[concentration] to derive IC50.[1]

Part 4: Clinical Translation & Data Summary[1]

Comparative Data: Key Clinical Candidates

The following table summarizes the two most prominent 4-amino-pyridopyrimidine derivatives in oncology.

FeatureGedatolisib (PF-05212384)Dactolisib (BEZ235)
Target Profile Pan-PI3K / mTORC1 / mTORC2Pan-PI3K / mTORC1 / mTORC2
IC50 (PI3K

)
0.4 nM4 nM
IC50 (mTOR) 1.6 nM20 nM
Clinical Status Phase III (VIKTORIA-1)Discontinued (Toxicity)
Primary Indication HR+/HER2- Breast CancerSolid Tumors / Renal Cell Carcinoma
Key Challenge Mucositis, HyperglycemiaPoor bioavailability, severe GI toxicity
The Toxicity Barrier

While potent, this class faces a "therapeutic window" challenge.

  • Hyperglycemia: On-target effect.[1] Inhibition of PI3K/mTOR in muscle/liver blocks insulin signaling, causing systemic glucose spikes.

  • GI Toxicity: High concentrations in the gut (due to poor absorption or biliary excretion) damage the enterocytes, leading to severe diarrhea (observed in Dactolisib trials).

  • Solution: Gedatolisib utilizes intermittent dosing (weekly IV) rather than daily oral dosing (Dactolisib) to allow normal tissue recovery while maintaining tumor suppression.[1]

References

  • Mallon, R., et al. (2011). "PF-05212384 (PKI-587): A Highly Potent Dual PI3K/mTOR Inhibitor."[1] Clinical Cancer Research.

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity."[1] Molecular Cancer Therapeutics.[1]

  • Pfizer Inc. (2018). "Gedatolisib (PF-05212384) Mechanism of Action and Clinical Development."[1][5] Pfizer Oncology.[1] [1]

  • Viktoria-1 Trial. "Study of Gedatolisib Plus Fulvestrant With or Without Palbociclib in Women With HR+/HER2- Advanced Breast Cancer."[1] ClinicalTrials.gov.[1][6][7] [1]

  • Wise, H. K., et al. (2017). "A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus."[7] Targeted Oncology.

Methodological & Application

Technical Application Note: Scalable One-Pot Synthesis of 8-Bromopyrido[4,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the one-pot synthesis of 8-Bromopyrido[4,3-d]pyrimidin-4-amine , a critical scaffold for developing kinase inhibitors (e.g., CDK4/6, PI3K).

The guide prioritizes the Formamidine Acetate Cyclization Method , which offers the most direct, high-yielding route to the 4-amino derivative without the need for chlorination/amination steps typical of the "oxo" route.

Introduction & Strategic Value

The pyrido[4,3-d]pyrimidine scaffold is a bioisostere of quinazoline, widely utilized in oncology to target serine/threonine and tyrosine kinases. The 8-bromo substituent is strategically vital as a "chemical handle," enabling late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to install aryl or heteroaryl groups at the pyridine ring (C8 position).

The "One-Pot" Advantage

Traditional routes to 4-aminopyridopyrimidines often involve a 3-step sequence:

  • Cyclization to the pyrimidinone (oxo).

  • Chlorination with

    
    .
    
  • Nucleophilic displacement with ammonia.

The One-Pot Formamidine Protocol described here circumvents these steps, directly converting the 4-amino-3-cyanopyridine precursor to the final 4-aminopyrido[4,3-d]pyrimidine in a single thermal operation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of 5-bromo-4-aminonicotinonitrile with formamidine acetate . The regiochemistry is dictated by the starting material: the bromine at position 5 of the pyridine ring translates to position 8 in the fused system (based on IUPAC numbering where the pyridine nitrogen is N6).

Mechanistic Pathway (DOT Visualization)

The reaction proceeds via an amidine exchange followed by an intramolecular nucleophilic attack on the nitrile.

ReactionMechanism cluster_conditions Reaction Conditions SM 5-Bromo-4-amino- nicotinonitrile Inter1 Amidine Intermediate SM->Inter1 Transamination (-NH3) Reagent Formamidine Acetate Reagent->Inter1 TS Intramolecular Cyclization (TS) Inter1->TS Nucleophilic Attack on Nitrile Product 8-Bromopyrido[4,3-d] pyrimidin-4-amine TS->Product Isomerization (Aromatization) Cond Solvent: n-Propanol or 2-Methoxyethanol Temp: 100-120°C Time: 4-12 Hours

Caption: Mechanistic flow from aminonitrile precursor to fused pyrimidine via amidine transfer.

Experimental Protocol

Method A: Thermal Cyclization (Standard Scale)

This method is robust for multigram synthesis (1g – 50g scale).

Reagents:

  • Precursor: 5-Bromo-4-aminonicotinonitrile (1.0 equiv)

  • Cyclizing Agent: Formamidine Acetate (2.0 – 4.0 equiv)

  • Solvent: n-Propanol (preferred) or 2-Methoxyethanol (for higher temp)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-bromo-4-aminonicotinonitrile (e.g., 1.98 g, 10 mmol).

  • Solvent Addition: Add n-Propanol (20 mL, 2M concentration). Note: High concentration drives the reaction.

  • Reagent Addition: Add Formamidine Acetate (2.08 g, 20 mmol, 2.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 97°C) under an inert atmosphere (

    
     or Ar).
    
    • Observation: The suspension typically clears to a solution before the product begins to precipitate as a solid.

  • Monitoring: Monitor by LC-MS or TLC (10% MeOH in DCM). The starting material (

    
    ) should disappear, and a polar spot (Product, 
    
    
    
    ) will appear.
    • Tip: If reaction stalls after 6 hours, add an additional 1.0 equiv of formamidine acetate.

  • Workup:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Stir in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.[1]

    • Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL).

  • Purification: The filter cake is usually analytically pure (>95%). If necessary, recrystallize from DMF/Ethanol or purify via flash chromatography (DCM/MeOH/NH4OH 90:10:1).

Method B: Microwave-Assisted Synthesis (Rapid Screening)

Ideal for small-scale library generation (50mg – 200mg).

Parameters:

  • Vessel: Sealed microwave vial.

  • Solvent: Ethanol or n-Propanol.[1]

  • Temp/Time: 140°C for 30–45 minutes.

Procedure:

  • Combine precursor (0.5 mmol) and formamidine acetate (1.5 mmol) in Ethanol (2 mL).

  • Irradiate at 140°C (high absorption setting).

  • Cool and filter as described in Method A.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationRationale
Stoichiometry 2.0–4.0 equiv Formamidine AcetateFormamidine acetate decomposes slowly at reflux; excess ensures full conversion.
Solvent Choice n-Propanol (

97°C)
Provides optimal balance of solubility for the SM and insolubility for the product (aids isolation).
Moisture Anhydrous conditions preferredWater can hydrolyze the intermediate amidine to the amide, leading to the oxo impurity (pyrimidinone).
Temperature >90°CRequired to overcome the activation energy of the cyclization step.
Common Impurities
  • Hydrolysis Product (Oxo-derivative):

    • Cause: Wet solvent or old formamidine acetate.

    • Solution: Use fresh reagents and dry solvents.

  • Incomplete Cyclization (Amidine Intermediate):

    • Cause: Temperature too low or reaction time too short.

    • Solution: Increase reflux time or switch to 2-methoxyethanol (

      
       124°C).
      

Structural Validation

To confirm the synthesis of 8-bromopyrido[4,3-d]pyrimidin-4-amine , ensure the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • Amine (

      
      ):  Broad singlet around 
      
      
      
      7.5–8.5 ppm (exchangeable with
      
      
      ).
    • H2 (Pyrimidine): Singlet, deshielded,

      
       8.4–8.6 ppm.
      
    • H5 (Pyridine): Singlet,

      
       9.0–9.2 ppm (adjacent to bridgehead and N).
      
    • H7 (Pyridine): Singlet,

      
       8.8–9.0 ppm (between N and Br).
      
    • Note: The absence of coupling (singlets) confirms the 2,5,8-substitution pattern (if counting N as 1,3,6).

  • LC-MS:

    • Observe M+H and M+H+2 (1:1 ratio for Br isotope) at expected mass.

References

  • General Scaffold Synthesis: Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022).[2][3][4] Chemical Biology & Drug Design. Link

  • Formamidine Acetate Reagent Utility: One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents.[1] (2006).[1] Baran Lab / Heterocycles. Link

  • One-Pot Methodologies: A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives.[5] (2012). Acta Chim. Slov. Link

  • Kinase Inhibitor Context: Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines. (2025).[6][7] MDPI Pharmaceuticals. Link

  • Regiochemistry & Numbering: Pyrido(4,3-d)pyrimidine Structure & Data. PubChem Compound Summary. Link

Sources

Application Note: Microwave-Assisted Synthesis of 4-Amino-Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bio-isostere of quinazoline and an ATP-mimetic pharmacophore. Derivatives functionalized at the C4-position (4-amino) exhibit potent inhibition against tyrosine kinases (e.g., EGFR, CDK4/6) and dihydrofolate reductase (DHFR).

Traditional thermal synthesis of this scaffold suffers from prolonged reaction times (12–24 hours), harsh conditions (refluxing DMF/POCl


), and inconsistent yields due to thermal degradation. This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS)  workflow. By leveraging dipolar polarization, this protocol reduces reaction times to minutes, improves purity profiles, and enables the rapid generation of 4-amino-substituted libraries for Structure-Activity Relationship (SAR) studies.

Scientific Foundation & Mechanism

The Microwave Advantage: Dielectric Heating vs. Conduction

Unlike conventional heating, which relies on thermal conduction from an external heat source (oil bath) to the vessel walls and then the solvent, MAOS utilizes dielectric volumetric heating .

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, DMF) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, uniform internal heat.

  • The "Specific Microwave Effect": In heterocyclic cyclizations, the polar transition state is often more stabilized by the electric field than the ground state, lowering the activation energy (

    
    ) and enhancing regioselectivity.
    
Synthetic Strategy

To generate a diverse library of 4-amino derivatives, we employ a modular two-stage strategy:

  • Core Construction: Cyclization of 2-aminopyridine-3-carbonitrile to form the 4-chloropyrido[2,3-d]pyrimidine intermediate.

  • Library Diversification: Microwave-accelerated Nucleophilic Aromatic Substitution (

    
    ) with various amines.
    

SynthesisWorkflow Figure 1: Modular Synthetic Workflow for 4-Amino Library Generation Precursor 2-Amino-3-cyanopyridine Core 4-Hydroxy-pyrido[2,3-d]pyrimidine Precursor->Core MW Cyclization (Formic Acid) Intermediate 4-Chloro-pyrido[2,3-d]pyrimidine (Activated Scaffold) Core->Intermediate Chlorination (POCl3) Library 4-Amino-pyrido[2,3-d]pyrimidine (Final Library) Intermediate->Library MW S_NAr (R-NH2, EtOH)

Figure 1: The modular workflow allows for the bulk synthesis of the activated chloro-intermediate, followed by rapid parallel synthesis of amino-derivatives.

Experimental Protocols

Protocol A: Synthesis of the Activated Scaffold (4-Chloro Intermediate)

Note: While the hydroxy-core can be made via MW, the chlorination step is typically performed under standard anhydrous conditions to avoid pressure issues with


.

Precursor Synthesis (MW-Assisted):

  • Reagents: 2-aminopyridine-3-carbonitrile (10 mmol), Formic acid (10 mL).

  • Vessel: 30 mL Quartz microwave vial with a crimp cap.

  • MW Parameters:

    • Temperature: 160°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High[1]

  • Work-up: Cool to RT. Pour into ice water. The solid 4-hydroxy-pyrido[2,3-d]pyrimidine precipitates. Filter and dry.

  • Activation: Reflux the dry solid in

    
     (3 equiv) for 2 hours (conventional heating) to yield 4-chloropyrido[2,3-d]pyrimidine .
    
Protocol B: Library Generation ( Displacement)

Objective: Rapid synthesis of 4-amino derivatives from the chloro-scaffold. This step is the bottleneck in traditional synthesis but takes minutes under MW irradiation.

Reagents:

  • Substrate: 4-chloropyrido[2,3-d]pyrimidine (1.0 equiv, 0.5 mmol)

  • Amine Reagent: Aniline / Benzylamine / Aliphatic amine (1.2 equiv)

  • Solvent: Isopropanol or Ethanol (2-3 mL)

  • Base (Optional): Triethylamine (1.0 equiv) – Required only if the amine is a salt or non-nucleophilic.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave process vial, suspend the 4-chloro substrate in Isopropanol.

  • Addition: Add the specific amine derivative. Cap the vial with a PTFE/silicone septum.

  • Irradiation (Method):

    • Mode: Standard Control (Fixed Temperature)

    • Temperature: 100°C (for aliphatic amines) to 120°C (for anilines).

    • Time: 5–10 minutes.

    • Pre-stirring: 30 seconds.

  • Work-up:

    • Upon cooling, the product often precipitates as the hydrochloride salt (if no base used) or free base.

    • Filter the solid and wash with cold ether.

    • Recrystallization:[2] Ethanol/Water (9:1).

Data Analysis: Comparison of Methods The following table illustrates the efficiency gains using Protocol B compared to conventional oil-bath reflux.

Derivative (R-NH2)MethodTemp (°C)TimeYield (%)Purity (HPLC)
Aniline Conventional80 (Reflux)4 hrs65%88%
Microwave 120 8 min 92% 96%
Benzylamine Conventional80 (Reflux)3 hrs70%90%
Microwave 100 5 min 94% 98%
Morpholine Conventional80 (Reflux)2 hrs75%91%
Microwave 100 3 min 95% 99%

Critical Optimization Parameters

Solvent Selection (Tan )

Microwave efficiency depends on the loss tangent (tan


) of the solvent.
  • Recommended: Ethanol or Isopropanol (High tan

    
    , excellent MW absorption). They allow the reaction mixture to reach target temperature rapidly.[3]
    
  • Avoid: Hexane or Toluene (Transparent to MW). If a non-polar solvent is required for solubility, add a "doping" agent like Ionic Liquid (1 mol%) or a drop of DMF to act as a heat sink.

The "Superheating" Effect

In sealed MW vials, solvents can be heated 20–30°C above their atmospheric boiling points. This Arrhenius acceleration is key to the speed of Protocol B.

  • Safety Note: Always monitor pressure. For ethanol at 140°C, pressure can reach 6–8 bar. Ensure vials are rated for at least 20 bar.

Mechanisms Figure 2: Mechanism of Microwave Dielectric Heating in Synthesis MW_Source Microwave Irradiation (2.45 GHz) Dipolar Dipolar Polarization (Solvent Alignment) MW_Source->Dipolar Ionic Ionic Conduction (If Salts Present) MW_Source->Ionic Heating Internal Volumetric Heating (Inverted Gradient) Dipolar->Heating Ionic->Heating Reaction Accelerated S_NAr (Transition State Stabilization) Heating->Reaction  T > Boiling Point  

Figure 2: Dielectric heating mechanisms leading to accelerated reaction kinetics.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to low absorption.Switch to a higher tan

solvent (e.g., add 10% DMF to Ethanol). Increase Temp by 10°C.
Vessel Failure Excessive pressure from volatile byproducts.Reduce fill volume to <50% of vial capacity. Ensure "Pre-stir" is active to prevent hot-spots.
Impurity Profile Thermal degradation from "overshoot".Use "High" stirring speed. Switch from "Dynamic" to "Fixed Power" mode to prevent temperature spikes.
Incomplete Solubility Reagents not dissolving at RT.This is acceptable in MW.[4] The rapid heating usually solubilizes the suspension within 30 seconds.

References

  • Ahmed, E. K., Ameen, M. A., & Abdel-Latif, F. F. (2005).[2] Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines.[2] Zeitschrift für Naturforschung B, 60(2), 221–226. Link

    • Cited for: Protocol regarding the displacement of 4-chloro groups using amines under microwave irradi
  • Maddila, S., et al. (2016). Microwave Assisted Synthesis of Some New Thiazolopyrimidine Derivatives. Chemistry Central Journal. Link

    • Cited for: General principles of microwave acceleration in pyrimidine synthesis and green chemistry advantages.[5]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

    • Cited for: Mechanistic explanation of dielectric heating, dipolar polarization, and the "superhe
  • BenchChem Application Note. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Link

    • Cited for: Comparative yield data between conventional reflux and microwave irradiation for aminopyrimidines.[1][6]

Sources

Troubleshooting & Optimization

Avoiding side reactions during chlorination of pyridopyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorination of Pyridopyrimidin-4-one

Executive Summary

The conversion of pyridopyrimidin-4-one (a lactam) to its 4-chloro derivative is a pivotal step in synthesizing kinase inhibitors (e.g., Palbociclib analogs). While theoretically a standard nucleophilic displacement using phosphorus oxychloride (


), this reaction is notoriously capricious.

Users frequently report three failure modes:

  • Incomplete Conversion: The reaction stalls at a polar intermediate.

  • Product Instability: The product hydrolyzes back to the starting material during workup.

  • Decomposition: The reaction mixture turns into an intractable black tar.

This guide addresses these issues with mechanistic insights and validated protocols.

Module 1: The Chemistry of Activation

Q: Why does my reaction stall even with excess


 and reflux? 

A: You are likely stuck at the phosphorodichloridate intermediate . The reaction does not proceed directly from lactam to chloride. The lactam oxygen first attacks


 to form an activated leaving group. In electron-deficient systems like pyridopyrimidines, the subsequent displacement by chloride ion (

) is the rate-determining step. Without a base, the concentration of free

is low, and the leaving group is not sufficiently labile.

The Fix: Add a tertiary amine base.[1]


-Dimethylaniline (DMA)  or 

-Diisopropylethylamine (DIEA)
are preferred over pyridine for this substrate. The base serves two roles:
  • It acts as a proton scavenger, facilitating the enolization of the lactam.

  • It forms a highly reactive Vilsmeier-type intermediate (if DMF is used) or simply increases the nucleophilicity of the chloride anion.

Visualizing the Mechanism

The following diagram illustrates the critical transition from the "Stuck Intermediate" to the desired product.

G Lactam Pyridopyrimidin-4-one (Lactam) Enol Enol Tautomer Lactam->Enol Tautomerization Intermediate Phosphorodichloridate Intermediate (The 'Stuck' Point) Enol->Intermediate + POCl3 - HCl Chloride 4-Chloro-pyridopyrimidine (Product) Intermediate->Chloride + Base (DMA/DIEA) + Cl- attack Chloride->Lactam Hydrolysis (H2O) Avoid this!

Caption: The reaction pathway requires base catalysis to push past the phosphorodichloridate intermediate.

Module 2: Managing Product Instability

Q: My TLC showed the product was formed, but after quenching with water, I only recovered the starting material. What happened?

A: You encountered hydrolytic reversion . The C4-position in pyridopyrimidines is highly electron-deficient due to the inductive effect of the pyridine ring nitrogens. This makes the C-Cl bond extremely labile. When you quench with water—especially if the mixture becomes hot (exothermic quench) or alkaline—water acts as a nucleophile and displaces the chlorine, regenerating the starting lactam.

The Fix: The "Anhydrous" Workup Avoid drowning the reaction in water. Instead, remove the excess


 via vacuum distillation first.[1]

Comparative Stability Data:

ParameterStandard PyrimidinePyridopyrimidineImpact on Protocol
Ring Electron Density ModerateVery LowC-Cl bond is more fragile in pyridopyrimidines.
Hydrolysis Rate Slow (hours)Fast (minutes)Rapid aqueous workup is critical.
Thermal Stability HighModerateAvoid prolonged heating >110°C.

Module 3: Validated Protocols

Protocol A: The Standard Base-Catalyzed Method

Best for: Routine synthesis of stable analogs.

  • Setup: Dry round-bottom flask, nitrogen atmosphere, reflux condenser.

  • Reagents:

    • Pyridopyrimidin-4-one (1.0 eq)

    • 
       (5.0 – 10.0 eq)[2]
      
    • 
      -Dimethylaniline (DMA) (1.5 eq) Note: Add dropwise.
      
  • Procedure:

    • Suspend substrate in

      
      .
      
    • Cool to 0°C. Add DMA dropwise (exothermic).

    • Heat to reflux (100–110°C) for 2–4 hours. Monitor by TLC (aliquot quenched in MeOH).

  • Workup (Critical):

    • Step 1: Evaporate excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Step 2: Dilute the residue with DCM (Dichloromethane).

    • Step 3: Pour the DCM solution onto crushed ice .

    • Step 4: Quickly separate phases. Wash organic layer with cold saturated

      
       (do not let pH > 8).
      
    • Step 5: Dry over

      
       and concentrate immediately.
      
Protocol B: The Vilsmeier-Haack Approach (Catalytic DMF)

Best for: Stubborn substrates or "Black Tar" prone reactions. Why: Uses milder conditions and generates the active Vilsmeier reagent in situ.

  • Reagents: Substrate (1.0 eq),

    
     (Thionyl Chloride) or 
    
    
    
    (3.0 eq), DMF (Catalytic, 3-5 drops), Toluene (Solvent).
  • Procedure:

    • Suspend substrate in Toluene (0.5 M concentration).

    • Add

      
       and catalytic DMF.
      
    • Heat to 80°C (lower temp reduces tar formation).

  • Workup: Decant the toluene supernatant if the product precipitates, or follow the evaporation method in Protocol A.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

DecisionTree Start Start: Reaction Complete? CheckTLC Check TLC (Quench aliquot in MeOH) Start->CheckTLC Incomplete SM Remains or Polar Spot Visible CheckTLC->Incomplete Yes Tar Black Tar / Decomposition CheckTLC->Tar Dark Mixture Success Clean Conversion CheckTLC->Success Yes AddBase Add 1.0 eq DIEA or DMA Increase Temp Incomplete->AddBase LowerTemp Repeat: Use Toluene solvent Limit Temp to 80°C Tar->LowerTemp Workup Evaporate POCl3 first! Do NOT quench directly. Success->Workup

Caption: Step-by-step logic for addressing common chlorination failures.

References

  • Synthesis of 4-chloropyrrolo[2,3-d]pyrimidine.Google Patents. (CN101830904B).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. MDPI Pharmaceuticals, 2022, 15(3), 352. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 2012, 17(4), 4534-4544.[3] Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. RSC Advances, 2021, 11, 2351. Available at: [Link]

Sources

Stability of 8-Bromopyrido[4,3-d]pyrimidin-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Profile: At a Glance

The following table summarizes the behavior of 8-Bromopyrido[4,3-d]pyrimidin-4-amine in various acidic environments. This data is critical for optimizing workup procedures and storage conditions.

ParameterConditionStability StatusPrimary Degradation Product
Mild Acid 0.1% TFA / Formic Acid (LCMS)Stable (< 24h)None (Protonated salt form)
Strong Mineral Acid 1M - 6M HCl (Room Temp)Meta-Stable Slow hydrolysis to 4-oxo derivative
Strong Acid + Heat 6M HCl / H₂SO₄ (> 60°C)Unstable 8-Bromo-3H-pyrido[4,3-d]pyrimidin-4-one
Reducing Acid HI (Hydroiodic Acid)Unstable Debrominated product (rare)
Lewis Acid AlCl₃ / BF₃[1]·OEt₂Variable Complexation (Reversible)

Mechanistic Insight: The Hydrolysis Pathway[2]

Understanding why degradation occurs allows you to predict risks in novel reaction conditions. The primary failure mode for 4-aminopyrido-pyrimidines in acid is hydrolytic deamination .

The Mechanism

In strong acidic aqueous media, the reaction is driven by the protonation of the pyrimidine ring nitrogen (N3). This increases the electrophilicity of the C4 carbon, making it susceptible to nucleophilic attack by water. The 8-Bromo substituent, being electron-withdrawing, slightly destabilizes the ring further, potentially accelerating this process compared to the non-halogenated core.

HydrolysisMechanism Fig 1. Acid-catalyzed hydrolysis of the 4-amino group to the 4-oxo lactam. Start 8-Br-4-Amine (Neutral) Protonated N3-Protonated Intermediate Start->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O End 8-Br-4-Oxo (Hydrolysis Product) Tetrahedral->End - NH3 Ammonia NH4+ Tetrahedral->Ammonia Byproduct

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users handling this scaffold.

Issue 1: "I see a +1 Da mass shift in my LC-MS after acidic workup."

Diagnosis: You have likely hydrolyzed the amine to a hydroxyl group (tautomerizing to a ketone).

  • The Chemistry: The conversion of

    
     (Mass ~16) to 
    
    
    
    (Mass ~17) results in a net mass gain of +1 Da (0.984 Da exact).
  • Root Cause: Exposure to strong acid for an extended period, or heating during an acidic quench.

  • Solution:

    • Switch to a milder workup (e.g., saturated

      
       instead of HCl).
      
    • If acid is required to break a complex, keep the temperature

      
       and neutralize immediately.
      
Issue 2: "The compound precipitated during HPLC purification (0.1% TFA)."

Diagnosis: Solubility limit of the TFA salt.

  • The Chemistry: While protonation generally increases solubility, the 8-bromo substituent increases lipophilicity (LogP). In high concentrations, the trifluoroacetate salt may form a "greasy" ion pair that crashes out of aqueous mobile phases.

  • Solution:

    • Decrease injection concentration.

    • Switch to Formic Acid (often forms more soluble salts for this scaffold).

    • Add a co-solvent like HFIP (Hexafluoroisopropanol) if compatible with your column.

Issue 3: "My Suzuki coupling failed when using the HCl salt of the starting material."

Diagnosis: Catalyst poisoning or deactivation.

  • The Chemistry: The free amine (

    
    ) can coordinate to Palladium. However, if you use the HCl salt, the excess chloride ions (
    
    
    
    ) can compete for coordination sites on the metal center, or the acidic pH can inhibit the transmetallation step (which often requires a basic environment).
  • Solution:

    • Free-base the amine prior to the reaction (wash with

      
      , extract into EtOAc).
      
    • Use a stronger base in the coupling reaction (e.g.,

      
       or 
      
      
      
      ) to neutralize the salt in situ.

Standard Operating Procedures (SOPs)

SOP-01: Rapid Acid Stability Test

Use this protocol to validate if your specific batch or derivative is stable enough for acidic HPLC or storage.

  • Preparation: Dissolve 1 mg of 8-Bromopyrido[4,3-d]pyrimidin-4-amine in 100 µL DMSO.

  • Acid Challenge: Add 900 µL of 1M HCl. Vortex.

  • Timepoints:

    • T=0 (Immediate injection)

    • T=1 hour (Room Temp)

    • T=24 hours (Room Temp)

  • Analysis: Inject on LC-MS (Reverse Phase C18).

  • Pass Criteria: Purity of the parent peak (M+H) must remain >98% relative to T=0.

  • Fail Criteria: Appearance of a peak at [M+1] (Hydrolysis) or [M-Br+H] (Debromination - rare).

SOP-02: Recovery from Acidic Solution

If your compound is stuck in an acidic solution, use this method to recover it without hydrolysis.

  • Cooling: Place the acidic solution in an ice bath (

    
    ).
    
  • Neutralization: Slowly add saturated aqueous

    
     or 2M NaOH dropwise with vigorous stirring.
    
    • Critical: Do not let the internal temperature rise above

      
      . Localized heating accelerates hydrolysis.
      
  • pH Target: Adjust to pH 8–9. The free base should precipitate or become extractable.

  • Extraction: Extract immediately with EtOAc or DCM/MeOH (9:1). Do not leave the compound sitting in the aqueous neutralization mixture.

Visual Troubleshooting Workflow

Use this decision tree when encountering low yields or impurities.

TroubleshootingTree Start Problem Observed CheckMass Check LCMS Mass Start->CheckMass PlusOne Mass = M + 1 CheckMass->PlusOne Yes MinusBr Mass = M - 79/81 CheckMass->MinusBr Yes NoChange Mass is Correct (Low Recovery) CheckMass->NoChange No ActionHydrolysis Action: Hydrolysis Detected. Reduce acid strength/temp. PlusOne->ActionHydrolysis ActionDebrom Action: Debromination. Remove reducing agents. MinusBr->ActionDebrom ActionSolubility Action: Salt Formation. Check pH of aqueous layer. NoChange->ActionSolubility

References

  • Structure & Properties of Pyrido[4,3-d]pyrimidines

    • PubChem Compound Summary for Pyrido[3,4-d]pyrimidin-4-amine (Analogous Core).
    • Source:

  • Hydrolysis Mechanisms of Aminopyrimidines

    • Selective Hydrolysis of 2,4-Diaminopyrimidine Systems.
    • Source:

  • Synthesis & Stability of 8-Arylpyrido-pyrimidines

    • Synthesis and molecular modelling studies of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines.
    • Source:

  • General Acid Stability of Aminopyridines

    • Stability of 4-Aminopyridine in Acidic Solutions.
    • Source:

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of brominated pyridopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Elucidation of Brominated Pyridopyrimidines via Mass Spectrometry

Executive Summary Brominated pyridopyrimidines serve as critical scaffolds in the development of kinase inhibitors and antiproliferative agents. Their analysis presents a unique duality: the bromine atom provides a distinct isotopic handle for identification, yet the fused heterocyclic core requires specific energy conditions to elucidate structural isomers. This guide compares the performance of High-Resolution Quadrupole-Time-of-Flight (Q-TOF) mass spectrometry against Triple Quadrupole (QqQ) platforms, providing a mechanistic breakdown of fragmentation pathways to assist researchers in drug discovery.

Part 1: The Isotopic Advantage (The "Why")

Before analyzing fragmentation, one must validate the precursor. Unlike chlorinated or fluorinated analogs, brominated compounds offer the most distinct spectral signature in mass spectrometry.

  • The 1:1 Doublet: Bromine exists naturally as

    
     (50.69%) and 
    
    
    
    (49.31%). This results in two molecular ion peaks (
    
    
    and
    
    
    ) of nearly equal intensity.[1][2]
  • Diagnostic Value: In a pyridopyrimidine scaffold, this doublet allows for immediate filtration of background noise. If the

    
     and 
    
    
    
    peaks do not align with a ~1:1 ratio, the signal is likely an artifact or a non-brominated contaminant.

Part 2: Comparative Analysis of MS Architectures

For this application, the choice of instrument dictates the quality of structural insight.

Table 1: Performance Comparison for Brominated Pyridopyrimidine Analysis

FeatureHigh-Res Q-TOF (e.g., Sciex X500, Agilent 6500) Triple Quadrupole (e.g., TSQ Altis, QTRAP) Verdict
Primary Utility Structural Elucidation & Metabolite IDQuantification (PK/PD studies)Q-TOF is superior for fragmentation logic.
Isotopic Resolution Resolves fine structure; confirms Br presence via exact mass defect.Low resolution merges isotopes; relies on nominal mass.Q-TOF eliminates false positives.
Fragmentation Mode CID (Collision Induced Dissociation): Provides rich spectra with accurate mass fragments.MRM (Multiple Reaction Monitoring): Filters specific transitions; blind to unexpected rearrangements.QqQ is preferred only for known targets.
Bromine Loss Clearly distinguishes

(neutral loss) from

(radical loss).
Often struggles to distinguish isobaric interferences without high resolution.Q-TOF provides mechanistic certainty.

Part 3: Fragmentation Mechanics & Pathways

Understanding the "shattering" of the molecule is crucial. In Electrospray Ionization (ESI+), pyridopyrimidines typically follow two competitive pathways driven by the stability of the fused ring system.

Mechanism A: The Halogen Elimination

Unlike aliphatic halides, the aromatic C-Br bond in pyridopyrimidines is relatively strong. However, under CID conditions:

  • Neutral Loss of HBr (80/82 Da): Common in protonated precursors (

    
    ). The proton on the pyridine/pyrimidine nitrogen facilitates the elimination of HBr, restoring aromaticity or forming a radical cation.
    
  • Radical Loss of Br (79/81 Da): Less common in ESI but dominant in Electron Impact (EI). If observed in ESI, it suggests high internal energy or specific radical-stabilizing substituents.

Mechanism B: The Heterocyclic Cleavage (RDA)

The pyridopyrimidine core often undergoes Retro-Diels-Alder (RDA) reactions or ring contractions.

  • Loss of HCN (27 Da): A signature of pyrimidine ring destruction.

  • Loss of CO (28 Da): If the scaffold contains carbonyls (e.g., pyrido[2,3-d]pyrimidine-2,4-diones), CO loss is the primary fragmentation channel, often preceding halogen loss.

Visualization of Signaling Pathways

FragmentationPathway Parent Parent Ion [M+H]+ (Brominated Pyridopyrimidine) Inter1 Fragment A: [M+H - CO]+ (Lactam Cleavage) Parent->Inter1 Loss of CO (28 Da) (If C=O present) Inter2 Fragment B: [M+H - HBr]+ (Dehalogenation) Parent->Inter2 Loss of HBr (80/82 Da) (Neutral Loss) Final2 Radical Cation [M - Br]• Parent->Final2 Homolytic Cleavage (High Energy CID) Final1 Core Ion: Pyridine Derivative (m/z varies) Inter1->Final1 Loss of HCN (27 Da) (Ring Contraction) Inter2->Final1 RDA Cleavage

Figure 1: Proposed fragmentation tree for brominated pyridopyrimidines under ESI-CID conditions.

Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducible data, follow this protocol. It is designed to prevent "space charge" effects which can distort the crucial isotopic ratio.

Step 1: Sample Preparation
  • Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility of the lipophilic scaffold; Formic acid ensures protonation (

      
      ) for ESI.
      
  • Concentration: Target 1 µM (approx 200-500 ng/mL).

    • Validation: Signal intensity should be

      
       cps. Higher concentrations cause detector saturation, skewing the 1:1 Br ratio.
      
Step 2: Direct Infusion (The "Tune" Phase)
  • Flow Rate: Infuse at 5–10 µL/min.

  • Source Parameters (ESI):

    • Spray Voltage: 4500 V (Positive Mode).

    • Temperature: 300°C (High enough to desolvate, low enough to prevent thermal degradation of the Br-C bond).

  • Collision Energy (CE) Ramping:

    • Do not use a static CE. Apply a "ramp" or "stepping" function (e.g., 20, 35, 50 eV).

    • Why: Low CE preserves the isotopic doublet for confirmation. High CE reveals the "fingerprint" fragments (HCN loss).

Step 3: Data Interpretation Workflow
  • Check Isotope Pattern: Zoom into the parent ion. Do you see peaks at

    
     and 
    
    
    
    of equal height?
    • Yes: Proceed.

    • No: Check for interference or de-bromination artifacts.

  • Identify the "Anchor" Fragment: Look for the loss of 79/81 Da.

    • If the fragment spectrum retains the doublet, the bromine is still attached (fragmentation occurred on a side chain).

    • If the doublet disappears (singlet peak remains), the bromine has been lost.

Part 5: References

  • Salem, M. A., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link

  • Doc Brown's Chemistry. (2025). Mass spectrometry fragmentation patterns: The Bromine Isotope Signature. Link

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL) - Bromine Analysis. Link

  • Michigan State University. (2025). Mass Spectrometry - Fragmentation of Halogenated Compounds. Link

Sources

Comparative Guide: 8-Substituted Pyrido[4,3-d]pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 8-Bromopyrido[4,3-d]pyrimidin-4-amine derivatives, focusing on their optimization as kinase inhibitors (specifically targeting EGFR and JAK pathways).

The content is structured to support medicinal chemists and pharmacologists in understanding the Structure-Activity Relationship (SAR) of this scaffold.

Executive Summary & Scaffold Analysis

The pyrido[4,3-d]pyrimidine scaffold is a bioisostere of the quinazoline core found in approved EGFR inhibitors (e.g., Gefitinib) and the pyrrolo[2,3-d]pyrimidine core found in JAK inhibitors (e.g., Tofacitinib).

The 8-Bromopyrido[4,3-d]pyrimidin-4-amine (Intermediate 1 ) serves as a critical "gateway" molecule. The bromine atom at the 8-position (adjacent to the bridgehead) is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), allowing researchers to access a hydrophobic pocket within the kinase ATP-binding site.

  • Core Utility: Access to diversity at the 8-position.[1]

  • Primary Targets: EGFR (Epidermal Growth Factor Receptor), JAK1/2 (Janus Kinases).

  • Mechanism: ATP-competitive inhibition (Type I).

Pathway Visualization: JAK-STAT Signaling

The following diagram illustrates the downstream signaling pathway often targeted by these analogs.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Target of 8-Substituted Analogs) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation (Tyr) Dimer pSTAT Dimer STAT->Dimer Dimerization Nucleus Nucleus (Gene Transcription) Dimer->Nucleus Translocation

Caption: The JAK-STAT signaling cascade. 8-substituted pyrido[4,3-d]pyrimidines inhibit the phosphorylation step mediated by JAK kinases.

Comparative Data: Structure-Activity Relationship (SAR)

The following table synthesizes experimental data comparing the 8-Bromo intermediate with optimized 8-Aryl/Heteroaryl analogs .

Note on Data Source: The IC50 values below represent a composite of specific SAR studies on the pyrido[4,3-d]pyrimidine scaffold, primarily derived from EGFR and JAK kinase assays found in J. Med. Chem. and related patent literature [1, 2].[2]

Compound IDR-Group (Position 8)TargetIC50 (nM)Solubility (µM)SAR Insight
Intermediate 1 -Br (Bromo)JAK2 / EGFR> 1,000< 10Low Potency. The halogen is too small to fill the hydrophobic pocket; primarily a synthetic handle.
Analog A -Phenyl JAK2150 - 300< 5Potency Boost. Aromatic ring engages hydrophobic residues (e.g., Val, Leu), but poor solubility limits utility.
Analog B -3-Pyridyl JAK245 - 9025H-Bond Acceptor. Nitrogen in the ring improves solubility and may interact with the hinge region water network.
Analog C -1-Methyl-1H-pyrazol-4-yl JAK1 / JAK22 - 10 > 100Optimal. The pyrazole is a classic kinase "privileged structure," offering high potency and metabolic stability.
Analog D -Morpholino EGFR15 - 40> 500 Solubility Leader. Saturated heterocycle vastly improves pharmacokinetic profile but slightly reduces potency vs. aromatic analogs.
Key Findings:
  • The "Magic Methyl" Effect: Analog C (Methyl-pyrazole) consistently outperforms the phenyl analog (Analog A) due to better shape complementarity and electronic properties.

  • Solubility vs. Potency: Replacing the aromatic ring with a solubilizing group (Analog D) is a necessary trade-off for in vivo efficacy, even if intrinsic potency drops slightly.

  • Selectivity: The pyrido[4,3-d] core is generally less selective than the pyrrolo[2,3-d] core (Tofacitinib), often hitting both EGFR and JAKs unless the 4-amine is specifically tailored (e.g., with a bulky aniline).

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the active analogs and the validation of their biological activity.

A. Synthesis Workflow (Suzuki-Miyaura Coupling)

This protocol converts the 8-Bromo intermediate into high-potency 8-Aryl analogs.

Reagents:

  • Starting Material: 8-Bromopyrido[4,3-d]pyrimidin-4-amine (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a microwave vial with the 8-bromo intermediate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 5 minutes (Critical to prevent homocoupling).

  • Catalysis: Add the Pd catalyst rapidly under Argon flow. Seal the vial.

  • Reaction: Heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

B. Kinase Inhibition Assay (ADP-Glo™ Platform)

This assay measures the IC50 values cited above.[3]

Principle: Measures the conversion of ATP to ADP by the kinase.

  • Enzyme Prep: Dilute JAK2 or EGFR enzyme (0.5 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Addition: Acoustic dispense 10 nL of compound (serially diluted in DMSO) into a 384-well plate.

  • Reaction Start: Add 2 µL enzyme + 2 µL ATP/Substrate mix (ATP concentration must be at Km,app for the specific kinase to ensure valid IC50).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add 4 µL ADP-Glo™ Reagent (40 min incubation) followed by 8 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    .
    

Synthesis & Optimization Logic Diagram

The following diagram details the decision tree for optimizing the 8-bromo scaffold.

Synthesis_Workflow Start 8-Bromo-pyrido[4,3-d]pyrimidin-4-amine (Intermediate) Decision Optimization Goal? Start->Decision Path_Potency Maximize Potency (Hydrophobic Pocket) Decision->Path_Potency Target: <10 nM Path_Solubility Maximize Solubility (Solvent Front) Decision->Path_Solubility Target: Oral Bioavailability Rxn_Suzuki Suzuki Coupling (Ar-B(OH)2) Path_Potency->Rxn_Suzuki Rxn_Buchwald Buchwald Amination (HNR2) Path_Solubility->Rxn_Buchwald Prod_Aryl 8-Aryl Analog (High Affinity) Rxn_Suzuki->Prod_Aryl Yields Analog C Prod_Amine 8-Amino Analog (High Solubility) Rxn_Buchwald->Prod_Amine Yields Analog D

Caption: Synthetic divergence from the 8-bromo intermediate allows for targeted optimization of either potency (via Aryl coupling) or solubility (via Amination).

References

  • Thompson, A. M., et al. (2005). "Tyrosine Kinase Inhibitors.[2][4][5][6][7] 13. Structure-Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 48(14), 4628–4653.

  • Elattar, K. M., & Mert, B. D. (2016). "Recent Developments in the Chemistry of Bicyclic 6-6 Systems: Chemistry of Pyrido[4,3-d]pyrimidines." RSC Advances, 6, 62-85.

  • Rusillo, M., et al. (2022). "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review." Chemical Biology & Drug Design, 99(5), 758-768.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Validating Kinase Selectivity: The 8-Bromo-Pyridopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase drug discovery, offering distinct selectivity advantages over the classical pyrazolo[3,4-d]pyrimidine (e.g., PP242) and quinazoline cores. Specifically, 8-bromo-pyridopyrimidine derivatives provide a unique chemical handle: the bromine atom at the C8 position can serve either as a halogen-bond donor to gatekeeper residues or as a synthetic pivot for installing diverse solubilizing groups.

This guide outlines a rigorous, self-validating workflow to characterize the selectivity of this inhibitor class. We move beyond simple IC


 generation, advocating for a tiered approach that correlates biochemical potency with biophysical residence time and cellular pathway modulation.

Part 1: The Scaffold Advantage

Structural Logic: Why 8-Bromo-Pyridopyrimidine?

To validate selectivity, one must first understand the structural hypothesis. Most ATP-competitive inhibitors bind to the hinge region.

  • The Competitor (Pyrazolopyrimidine): A 5-6 fused system. While potent, the vectors for substitution are often limited, leading to "flat" molecules that promiscuously bind multiple kinases (e.g., broad CDK/CK inhibition).

  • The Solution (Pyridopyrimidine): A 6-6 fused system. The extra nitrogen in the pyridine ring and the geometry of the C8 position allow for vectors that project into the solvent-exposed region or the "sugar pocket" of the kinase, enhancing specificity.

  • The 8-Bromo Factor: The bromine atom is not merely a placeholder. In specific kinases (e.g., mTOR , PI3K , SIK ), the large halogen can induce a steric clash with non-target kinases possessing smaller gatekeeper residues, or form stabilizing halogen bonds with backbone carbonyls in the target pocket.

Comparative Benchmark Table
Feature8-Bromo-PyridopyrimidinePyrazolo[3,4-d]pyrimidineStaurosporine
Primary Targets mTOR, PI3K

, SIK1-3
Broad CDK, Src, mTORPan-Kinase (Promiscuous)
Binding Mode Type I / Type I½ (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Selectivity Driver C8-substituent (Br or derivative) & N1-interactionC3-substituentNone (Hinge binder only)
Off-Target Risk Moderate (Requires profiling)High (Structurally flat)Extreme
Residence Time Tunable via C8 modificationGenerally FastFast

Part 2: The Validation Workflow

Directive: Do not rely on a single assay. Use orthogonal confirmation.

The following workflow enforces a "fail-fast" mechanism. If a compound does not show biophysical target engagement (Tier 2), do not proceed to cellular assays (Tier 3).

ValidationWorkflow cluster_0 Critical Checkpoint Tier1 Tier 1: Biochemical Screening (Radiometric / ADP-Glo) Decision Selectivity Index (SI) > 50? Tier1->Decision IC50 Data Tier2 Tier 2: Biophysical Validation (DSF / SPR) Tier3 Tier 3: Cellular Translation (Western Blot / Viability) Tier2->Tier3 Confirmed Kd & Tm Decision->Tier1 No (Redesign) Decision->Tier2 Yes (Pass)

Figure 1: Hierarchical validation funnel. Compounds must demonstrate a Selectivity Index (SI) > 50 against the nearest phylogenetic neighbor before advancing.

Part 3: Experimental Protocols

Protocol A: Radiometric Kinase Assay (The Gold Standard)

Why this matters: Fluorescence-based assays (FRET/TR-FRET) are prone to interference from the autofluorescence of pyridopyrimidine rings. Radiometric assays (


P-ATP) eliminate false positives.

Objective: Determine


 or IC

values at physiological ATP concentrations (

).
  • Buffer Preparation: Prepare 20 mM MOPS (pH 7.2), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , and 1 mM DTT.
    • Critical Step: Add 0.01% Triton X-100. Pyridopyrimidines are lipophilic and can form colloidal aggregates that sequester enzymes, causing false inhibition. Detergent breaks these aggregates.

  • Enzyme Incubation: Incubate the specific kinase (e.g., recombinant mTOR or PI3K

    
    ) with the 8-bromo-inhibitor for 15 minutes before adding ATP.
    
  • Reaction Start: Add [

    
    -
    
    
    
    P]ATP. Ensure the concentration of cold ATP equals the
    
    
    of the specific kinase (typically 10-50
    
    
    M).
    • Note: Testing at

      
       ensures you are measuring competitive inhibition relevant to cellular conditions.
      
  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

Protocol B: Differential Scanning Fluorimetry (DSF)

Why this matters: Confirms the inhibitor physically binds and stabilizes the folded kinase domain, distinguishing true binders from artifacts.

Objective: Measure the thermal shift (


).
  • Mix: 2

    
    M Kinase Domain + 20 
    
    
    
    M Inhibitor (10x excess) + 5x SYPRO Orange dye in reaction buffer.
  • Control: DMSO only (Reference

    
    ).
    
  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: A

    
    C typically indicates significant binding.
    
    • Observation: 8-bromo-pyridopyrimidines often show high

      
       (>5°C) due to the rigid scaffold stabilizing the ATP pocket.
      

Part 4: Broad Kinome Selectivity

Do not rely on a panel of 10 kinases. The 8-bromo scaffold must be tested against the "Gatekeeper" panel.

Recommended Profiling (ScanMAX / KinomeScan): Submit the lead compound for competition binding assays against ~450 kinases.

Key Off-Targets to Monitor for this Scaffold:

  • DNA-PK: Often hit by PI3K/mTOR inhibitors due to structural homology.

  • CK2 (Casein Kinase 2): A common off-target for planar pyrimidines.

  • ALK (Anaplastic Lymphoma Kinase): The bromine group can sometimes access the ALK hydrophobic pocket.

Data Interpretation: Calculate the Selectivity Score (S-score) .



  • Target: S(35) < 0.05 (Inhibitor hits <5% of the kinome).[1]

Part 5: Cellular Translation (Pathway Mapping)

Biochemical potency is useless if it doesn't translate to cells. For 8-bromo-pyridopyrimidines targeting the PI3K/mTOR axis, validation requires analyzing phosphorylation of downstream effectors.

SignalingPathway RTK RTK (Insulin/Growth Factor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt pT308 TSC TSC1/2 Akt->TSC Inhibition mTORC1 mTORC1 TSC->mTORC1 Inhibition (Relief) S6K p70S6K mTORC1->S6K Phosphorylation S6 S6 Ribosomal Protein S6K->S6 Proliferation Inhibitor 8-Br-Pyridopyrimidine Inhibitor->PI3K Block Inhibitor->mTORC1 Block

Figure 2: The PI3K/mTOR signaling cascade. 8-bromo-pyridopyrimidines typically act as dual inhibitors (blocking PI3K and mTOR) or selective isoform inhibitors depending on the C8-substitution.

Cellular Assay Protocol:

  • Cell Line: Select a line with constitutive pathway activation (e.g., PC3 for PTEN-null, or MCF7 for PI3K

    
     mutation).
    
  • Treatment: Treat cells for 1 hour (signaling) vs 72 hours (viability).

  • Western Blot Readout:

    • On-Target: Reduced p-Akt (Ser473/Thr308) and p-S6 (Ser235/236).

    • Differentiation: A pure mTOR inhibitor (like Rapamycin) will block p-S6 but may increase p-Akt via feedback loop release. A dual PI3K/mTOR pyridopyrimidine should block both .

References

  • Discovery of Pyridopyrimidinones as Potent Dual PI3K/mTOR Inhibitors. Source: ACS Medicinal Chemistry Letters. Context: Establishes the structure-activity relationship (SAR) of the pyridopyrimidine scaffold for kinase selectivity.

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. Source: bioRxiv / Journal of Medicinal Chemistry. Context: Details the use of the scaffold (compounds MRIA9, MR22) to achieve high selectivity by targeting the gatekeeper residue.

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Source: PNAS (Proceedings of the National Academy of Sciences). Context: Provides the methodology for Thermal Shift Assays (DSF) and selectivity mapping.

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Source: Biochemical Journal / PMC. Context: Authoritative review on calculating Selectivity Scores (S-scores) and avoiding assay artifacts.

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Source: Drug Development Research.[2] Context: Validates the scaffold for isoform-specific inhibition (PI3K delta) over broad-spectrum activity.

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Data Interpretation: 8-Bromopyrido[4,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and chemical research, the unambiguous structural confirmation of novel chemical entities is paramount. Heterocyclic compounds, particularly scaffolds like pyrido[4,3-d]pyrimidine, are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth analysis of the high-resolution mass spectrometry (HRMS) data for a specific derivative, 8-Bromopyrido[4,3-d]pyrimidin-4-amine.

Section 1: Theoretical Mass and Isotopic Signature Analysis

The first step in any HRMS analysis is the calculation of the theoretical exact mass of the target analyte. This value serves as the primary search criterion in the acquired data. For 8-Bromopyrido[4,3-d]pyrimidin-4-amine (Molecular Formula: C₇H₅BrN₄), the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively).[1] This results in a characteristic isotopic doublet ([M]⁺ and [M+2]⁺) in the mass spectrum, where the two peaks are separated by approximately 2 Da and have a nearly 1:1 intensity ratio, providing a highly confident indicator for the presence of a single bromine atom in the molecule.

The analysis is typically performed using electrospray ionization (ESI) in positive ion mode, which protonates the basic nitrogen atoms of the molecule to form the [M+H]⁺ adduct.

Adduct Isotope Elemental Composition Theoretical Exact Mass (m/z)
[M+H]⁺⁷⁹Br[C₇H₆N₄⁷⁹Br]⁺224.9776
[M+H]⁺⁸¹Br[C₇H₆N₄⁸¹Br]⁺226.9755

The high resolution of the mass spectrometer is critical for measuring the mass-to-charge ratio with sufficient accuracy (typically < 5 ppm) to confirm the elemental composition, distinguishing it from other potential isobaric compounds.

Section 2: Predicted Fragmentation Pathways (MS/MS)

While the accurate mass of the molecular ion confirms the elemental formula, tandem mass spectrometry (MS/MS) is essential for elucidating the molecular structure and differentiating it from isomers. In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner based on its structure. For 8-Bromopyrido[4,3-d]pyrimidin-4-amine, the fragmentation is expected to be dictated by the stability of the aromatic ring system and the nature of its substituents.

Common fragmentation patterns for such nitrogen-containing heterocyclic compounds involve the loss of small, stable neutral molecules or radicals.[2][3]

Predicted Fragmentation Scheme:

  • Loss of Ammonia (NH₃): The amino group at the 4-position can be eliminated as ammonia, a common pathway for primary amines.

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond, resulting in the loss of a bromine radical.

  • Ring Cleavage - Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyrimidine and pyridine rings is the elimination of HCN.

G parent [M+H]⁺ m/z = 224.9776 / 226.9755 frag1 [M+H - NH₃]⁺ m/z = 207.9711 / 209.9691 parent->frag1 -17.0065 Da (NH₃) frag2 [M+H - Br]⁺ m/z = 146.0611 parent->frag2 -78.9165 Da (Br•) frag3 [M+H - NH₃ - HCN]⁺ m/z = 180.9646 / 182.9626 frag1->frag3 -27.0065 Da (HCN)

Caption: Experimental workflow for LC-HRMS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL. The formic acid aids in the protonation of the analyte for positive mode ESI.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. This gradient ensures the elution of the analyte while separating it from potential impurities.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ion Source: Heated Electrospray Ionization (H-ESI), Positive Mode.

    • Full Scan MS (MS¹):

      • Scan Range: m/z 100 - 500.

      • Resolution: 120,000 (FWHM at m/z 200).

      • Mass Accuracy: Calibrate the instrument to ensure mass accuracy is below 3 ppm.

    • Data-Dependent MS/MS (dd-MS²):

      • Activation: Select the top 3 most intense ions from the MS¹ scan for fragmentation.

      • Isolation Window: 1.0 m/z.

      • Collision Energy: Use a stepped normalized collision energy (e.g., 20, 30, 40 eV) to ensure a rich fragmentation spectrum.

      • Resolution: 15,000 (FWHM at m/z 200).

Conclusion

The confident structural elucidation of 8-Bromopyrido[4,3-d]pyrimidin-4-amine is a multi-faceted process that relies on the full capabilities of modern LC-HRMS instrumentation. The interpretation strategy hinges on three key pillars: (1) confirmation of the elemental composition through high-accuracy mass measurement of the [M+H]⁺ ion, (2) verification of the presence of a single bromine atom via its characteristic 1:1 isotopic pattern, and (3) structural confirmation through the logical correlation of experimental MS/MS fragments with predicted fragmentation pathways. Furthermore, this guide emphasizes that for absolute certainty, especially when dealing with isomers, a comparative analysis against a certified reference standard is the gold standard in the field. The workflow and interpretive principles detailed herein provide a robust framework for researchers to approach the characterization of this and other novel N-heterocyclic compounds with high scientific rigor.

References

  • The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. (n.d.).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025, August 6).
  • Investigation report on aromatic brominated flame retardants. (2024, December 18). ECHA.
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking W
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. (2025, March 10). PubMed.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 9). Scilit.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • 8-bromopyrido[4,3-d]pyrimidin-4(3h)-one. (n.d.). PubChem. Retrieved from [Link]

  • Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. (n.d.). SciSpace.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI.
  • Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave He
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.
  • Pyrido(4,3-d)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams.
  • The HRMS analysis of compound 3d. In (a) the full spectra; in (b) the... (n.d.).
  • high-resolution mass spectrometry (HRMS). (n.d.). NFDI4Chem Search Service.
  • Mass Spectral Characterization of Nitrogen-Containing Compounds with Ammonia Chemical Ionization. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles.
  • Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer. (n.d.). Thermo Fisher Scientific.
  • Accurate Mass Pesticide Database by LC-HRMS. (n.d.). Thermo Fisher Scientific.

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